Product packaging for Glibenclamide potassium salt(Cat. No.:)

Glibenclamide potassium salt

Cat. No.: B10764193
M. Wt: 570.2 g/mol
InChI Key: AYVRWNXZNHAWAH-UHFFFAOYSA-L
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Description

Glibenclamide potassium salt is a potent and selective ATP-sensitive potassium (KATP) channel blocker widely used in pharmacological and physiological research. This sulfonylurea compound is the potassium salt formulation of Glibenclamide (Glyburide), offering enhanced solubility in aqueous buffers for in vitro applications. Its primary mechanism of action involves binding to the SUR1 subunit of pancreatic β-cell KATP channels, prompting membrane depolarization, calcium influx, and subsequent insulin secretion. This makes it an indispensable tool for studying Type 2 diabetes, insulin secretion pathways, and β-cell function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26ClK2N3O5S B10764193 Glibenclamide potassium salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dipotassium;5-chloro-N-[2-[4-[(N-cyclohexyl-C-oxidocarbonimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S.2K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVRWNXZNHAWAH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=NCCC2=CC=C(C=C2)S(=O)(=O)NC(=NC3CCCCC3)[O-])[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClK2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context of Glibenclamide S Role As a Research Tool in Ion Channel Biology

The journey of glibenclamide as a research tool is intrinsically linked to the discovery and characterization of ATP-sensitive potassium (K-ATP) channels. rsc.org Developed in 1966, its primary mechanism of action involves the blockade of these channels in pancreatic beta cells, leading to insulin (B600854) secretion. wikipedia.orgrsc.org This very specific action made it an ideal pharmacological probe to study the function and structure of K-ATP channels long before their molecular components were fully identified. rsc.org

Early research in the 1980s utilized radiolabeled glibenclamide to identify and characterize high-affinity binding sites on the membranes of pancreatic beta cells, providing the first clues to the existence of a specific sulfonylurea receptor (SUR). researchgate.net This was a pivotal moment, as it allowed scientists to begin dissecting the molecular machinery that couples cellular metabolism to electrical activity in these cells.

The subsequent cloning of the subunits of the K-ATP channel—the pore-forming inwardly rectifying potassium channel Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1)—further solidified glibenclamide's role as a fundamental research tool. rsc.orgelifesciences.org Its high affinity and specificity for the SUR1 subunit allowed for detailed structure-function studies, helping to elucidate how the binding of sulfonylureas to SUR1 leads to the closure of the Kir6.2 pore. researchgate.netportlandpress.com These investigations have been crucial in understanding the gating mechanisms of K-ATP channels and their role in various physiological processes beyond insulin secretion.

Glibenclamide's utility extends to differentiating between various K-ATP channel subtypes. Different combinations of Kir6.x and SURx subunits form channels with varying properties and sensitivities to drugs. For instance, pancreatic K-ATP channels (Kir6.2/SUR1) are significantly more sensitive to glibenclamide than those found in skeletal muscle (Kir6.2/SUR2A). mdpi.com This differential sensitivity has enabled researchers to selectively target and study the function of specific K-ATP channel isoforms in different tissues. nih.gov

Significance of Glibenclamide Potassium Salt in Preclinical Mechanistic Investigations

Established Synthetic Pathways for Glibenclamide

The synthesis of glibenclamide, a second-generation sulfonylurea, can be achieved through various established pathways. gsconlinepress.comijndd.in A common industrial method starts with a sulfamide (B24259) derivative. This process involves a two-step condensation reaction, followed by a complex reaction, dealcoholization, and finally, a refining step to yield the glibenclamide crude drug. google.com

Another prevalent synthetic route involves the reaction of an aryl sulfonamide with an isocyanate. jocpr.com This method is versatile and allows for the introduction of various substituents. A specific example of this approach involves reacting 5-chloro-N-(2-phenylethyl)-2-methoxybenzamide with chlorosulfonic acid, followed by treatment with ammonia (B1221849) to form the corresponding sulfonamide. This intermediate is then reacted with cyclohexyl isocyanate to yield glibenclamide. oaji.net

A mechanochemical approach has also been developed as an environmentally friendly alternative. This two-step process involves an initial EDC-mediated amide bond formation, followed by a catalytic sulfonamide-isocyanate coupling to produce glibenclamide. nih.gov

The key steps in a typical synthesis are outlined below:

Amide Formation: Substituted carboxylic acids are reacted with 2-phenethylamine in the presence of a coupling agent like ethyl chloroformate and a base such as triethylamine (B128534) to form the corresponding amide. oaji.net

Sulfonamide Formation: The amide is then chlorosulfonated and subsequently treated with ammonia to yield the sulfonamide derivative. oaji.net

Urea (B33335) Formation: The final step involves the reaction of the sulfonamide with cyclohexyl isocyanate to form the sulfonylurea linkage, completing the glibenclamide structure. jocpr.comoaji.net

Approaches for the Synthesis of Glibenclamide Potassium Salt

This compound is synthesized from its parent compound, glibenclamide. smolecule.com The potassium salt form is often preferred in research settings due to its enhanced solubility and stability. The synthesis typically involves the reaction of glibenclamide with a potassium-containing base.

One method involves dissolving glibenclamide in a suitable solvent and treating it with a solution of potassium tert-butoxide. For instance, glibenclamide can be dissolved in dimethylformamide (DMF), and then potassium tert-butoxide is added to the solution. google.com This reaction deprotonates the sulfonylurea moiety, forming the potassium salt. The product can then be isolated and purified.

The formation of the potassium salt improves the compound's physicochemical properties, such as its solubility in polar solvents, which is advantageous for various experimental applications. medchemexpress.com

Derivatization Strategies and Analog Design for Research Probes

The modification of the glibenclamide structure has been a key strategy in the development of new research probes and potential therapeutic agents with altered or improved properties. researchgate.netresearchgate.net These modifications often target different parts of the molecule, including the acyl side chain, the sulfonylurea moiety, and the cyclohexyl group. researchgate.net

Development of Acyl-hydrazone, Sulfonamide, and Sulfonylthiourea Derivatives

Researchers have synthesized various glibenclamide analogs by modifying its core structure to explore structure-activity relationships. researchgate.netresearchgate.net

Acyl-hydrazone Derivatives: These analogs are synthesized by introducing a hydrazone group, which can modulate the compound's biological activity. ajgreenchem.combohrium.com

Sulfonamide Derivatives: Modifications to the sulfonamide portion of the molecule have been explored to create new analogs with potentially different biological targets or improved efficacy. researchgate.netbrieflands.com

Sulfonylthiourea Derivatives: Replacing the urea oxygen with a sulfur atom to form sulfonylthioureas is a common bioisosteric replacement strategy. researchgate.netnih.gov This substitution can alter the compound's electronic properties and binding affinities. The synthesis of these derivatives often involves reacting a sulfonamide with an appropriate isothiocyanate. nih.govtandfonline.com

Fluorinated Pyrazole (B372694), Benzene (B151609) Sulfonylurea, and Thiourea (B124793) Analogues

Fluorinated Pyrazole Analogues: The incorporation of fluorine atoms into the pyrazole ring of glibenclamide analogs can significantly alter their physicochemical properties. researchgate.netolemiss.edu Fluorine can modulate lipophilicity, pKa, and binding affinity to target proteins. olemiss.edu The synthesis of these analogs often involves the condensation of a hydrazinobenzenesulfonamide with a fluorinated chalcone (B49325) to form a pyrazoline, which is then oxidized to the corresponding pyrazole. researchgate.net

Benzene Sulfonylurea and Thiourea Analogues: A variety of benzene sulfonylurea and thiourea derivatives have been synthesized to investigate the impact of different substituents on their biological activity. tandfonline.comresearchgate.net These syntheses typically involve the reaction of a substituted benzenesulfonamide (B165840) with an isocyanate or isothiocyanate. researchgate.nettandfonline.com For example, new benzenesulfonylthiourea derivatives have been prepared by refluxing a 4-aryl-1-oxophthalazin-2(1H)yl benzenesulfonamide with an isothiocyanate in dry acetone. tandfonline.com

Chemical Reactivity and Stability in Research Environments

The stability of glibenclamide is a critical factor in research and formulation development. nih.gov Studies have shown that glibenclamide is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and thermal stress. nih.gov However, it is considered relatively stable when stored at ambient temperature (25 ± 1 °C) and under refrigeration (4 ± 0.5 °C) in a mixture of ethanol (B145695) and methanol (B129727). nih.gov In oral liquid formulations, glibenclamide has been found to be chemically stable for up to 90 days at temperatures up to 40°C. nih.gov The degradation kinetics of glibenclamide often follow a first-order reaction. journalajrimps.com

Oxidation and Reduction Pathways

Glibenclamide can undergo both oxidation and reduction reactions.

Oxidation: Under oxidative stress, glibenclamide can be degraded. sciepublish.com Studies have shown that advanced oxidation processes, such as those involving UV/persulfate, can lead to its degradation. sciepublish.comsciepublish.com The molecule is susceptible to oxidation, which can result in the formation of sulfoxides and sulfones. Electrochemical studies have indicated that glibenclamide exhibits quasi-reversible oxidation behavior. sciepublish.comsciepublish.com Furthermore, research suggests that some antidiabetic medications may influence the body's redox balance. pensoft.netpensoft.net

Reduction: Reduction of the sulfonylurea moiety can lead to the formation of the corresponding amine derivatives.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry and have been employed in the modification of glibenclamide and the synthesis of its derivatives. These reactions involve an electron-rich chemical species (the nucleophile) attacking a functional group in the glibenclamide molecule, replacing another functional group (the leaving group). The structure of glibenclamide presents several sites susceptible to nucleophilic attack, particularly the sulfonylurea moiety and the chloro-substituted aromatic ring.

Research has demonstrated the viability of nucleophilic substitution for creating new analogs of glibenclamide. A notable example involves the substitution of the chlorine atom on the benzamide (B126) ring. In one study, the chloro group of glibenclamide was substituted with a hydroxyl group using sodium hydroxide (B78521) as the nucleophilic agent in an ethanol solution. asianpubs.org This reaction proceeded over 24 hours at room temperature to yield N-[2-(4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl)ethyl]-5-hydroxy-2-methoxybenzamide. asianpubs.org The resulting hydroxylated derivative provides a new functional group for further chemical modifications, such as esterification. asianpubs.org

Detailed findings from this substitution reaction are summarized below:

Table 1: Nucleophilic Substitution of Glibenclamide

Reactant Reagent Solvent Conditions Product Yield
Glibenclamide Sodium Hydroxide Ethanol Room temperature, 24h N-[2-(4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl)ethyl]-5-hydroxy-2-methoxybenzamide 60%

Data sourced from a study on the synthesis of a glibenclamide-pregnenolone conjugate. asianpubs.org

The sulfonylurea group is another key target for nucleophilic substitution reactions, allowing for the synthesis of various substituted derivatives using nucleophiles such as amines and thiols. The reactivity of the sulfonylurea class is further highlighted in the synthesis of related compounds like Glybuzole, which is formed through a bimolecular nucleophilic substitution (SN2) reaction where an amine attacks the sulfur atom of a benzenesulfonyl chloride. wikipedia.org Similarly, fluorine-18 (B77423) labeled sulfonylureas have been synthesized via nucleophilic substitution, demonstrating the utility of this reaction type for creating imaging agents based on the sulfonylurea scaffold. researchgate.net

The efficiency of these reactions can be enhanced by specific reaction conditions. For instance, in the synthesis of glibenclamide, the use of a potassium base in conjunction with 18-crown-6 (B118740) ether has been shown to improve the nucleophilicity of the sulfonamide group. google.com The crown ether sequesters the potassium ion, leaving a more reactive "naked" anion that can more readily attack an isocyanate. google.com Furthermore, modifications are not limited to the parent drug; derivatives such as 3-Hydroxyglibenclamide can also undergo nucleophilic substitution, where the hydroxyl group is replaced by other functional groups like halogens or alkyl groups, expanding the range of possible analogs. These methodologies underscore the importance of nucleophilic substitution in the chemical modification of glibenclamide, providing pathways to novel compounds with potentially altered physicochemical and biological properties.

Molecular and Cellular Mechanisms of Action in Experimental Systems

Modulation of Other Ion Channels and Transporters

While renowned for its effects on KATP channels, glibenclamide also modulates the activity of several other ion channels and transporters, highlighting its broader pharmacological profile.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel Inhibition

Glibenclamide is a known inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel. ahajournals.orgpnas.orgbiologists.comphysiology.org In experimental models, glibenclamide has been shown to block CFTR channels in a concentration-dependent manner. physiology.org

Studies using guinea pig ventricular myocytes demonstrated that glibenclamide inhibits CFTR Cl− currents in a voltage-independent manner. ahajournals.org The estimated IC50 values for this inhibition were 12.5 μmol/L at +50 mV and 11.0 μmol/L at -100 mV. ahajournals.org Kinetic analyses have suggested that glibenclamide acts as a flickery-type open-channel blocker of CFTR. biologists.comphysiology.org The mechanism involves glibenclamide causing interruptions in the open bursts of the channel. physiology.org Some studies suggest a single binding site for glibenclamide within the CFTR pore that experiences a portion of the membrane voltage field, while others propose a more complex interaction with multiple sites. biologists.com

It's important to note that while effective, glibenclamide's inhibition of CFTR often requires higher concentrations than those needed for KATP channel blockade, and at these concentrations, it may also inhibit other chloride channels. ahajournals.orgjci.org

Transient Receptor Potential Cation Channel Subfamily M Member 4 (TRPM4) Inhibition

Glibenclamide has been identified as an inhibitor of the Transient Receptor Potential Cation Channel Subfamily M Member 4 (TRPM4). nih.govplos.orgmdpi.com TRPM4 is a calcium-activated non-selective cation channel. Glibenclamide's inhibitory action is often studied in the context of the SUR1-TRPM4 complex, where the sulfonylurea receptor 1 (SUR1) is co-expressed with TRPM4. nih.govoup.com

Inhibition of the SUR1-TRPM4 channel by glibenclamide has been shown to have neuroprotective effects in models of subarachnoid hemorrhage by reducing neuroinflammation. nih.gov However, the efficacy of glibenclamide in other neurological injury models, such as intracerebral hemorrhage, has been debated. plos.org While glibenclamide is used as a TRPM4 inhibitor, it is acknowledged to have off-target effects, notably on KATP channels. mdpi.com The co-expression of SUR1 with TRPM4 can increase the sensitivity of the TRPM4 channel to glibenclamide. oup.com

Effects on Voltage-Gated Calcium Channels in Experimental Settings

The effect of glibenclamide on voltage-gated calcium channels is primarily indirect and a consequence of its action on KATP channels. researchgate.netijsrtjournal.com By blocking KATP channels in excitable cells like pancreatic β-cells, glibenclamide causes membrane depolarization. researchgate.netijsrtjournal.com This depolarization leads to the opening of voltage-gated calcium channels, resulting in an influx of calcium and subsequent cellular responses, such as insulin (B600854) secretion. researchgate.netijsrtjournal.com

However, in non-excitable cells like macrophages, glibenclamide does not appear to directly affect resting intracellular calcium concentrations or voltage-gated calcium channels. plos.org Instead, in these cells, glibenclamide can decrease ATP-induced intracellular calcium transient elevation by inhibiting reactive oxygen species and mitochondrial activity, an effect likely mediated through mitochondrial KATP channels. plos.org

Cell TypeEffect of Glibenclamide on Voltage-Gated Calcium ChannelsReference
Pancreatic β-cellsIndirect activation via membrane depolarization researchgate.netijsrtjournal.com
MacrophagesNo direct effect on resting [Ca2+]i; decreases ATP-induced [Ca2+]i transients plos.org

Influence on Na+/K+-ATPase Pump Activity

Glibenclamide's influence on the Na+/K+-ATPase pump appears to be context-dependent and often linked to its primary effects on KATP channels and cellular metabolism. In mouse pancreatic islets, glibenclamide has been shown to indirectly activate the Na+/K+-ATPase pump. nih.gov This activation is thought to be a consequence of the initial depolarization caused by KATP channel blockade, which then stimulates the pump as a repolarization mechanism. nih.gov This increased pump activity is a major consumer of ATP, and studies have shown that glibenclamide can lower islet ATP levels. nih.gov

P-glycoprotein and Other ABC Transporter Modulation

Glibenclamide has been identified as a modulator of several ATP-binding cassette (ABC) transporters, a family of proteins involved in the transport of various molecules across cellular membranes. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com

P-glycoprotein (P-gp): Research indicates that glibenclamide can inhibit the function of P-glycoprotein (P-gp, ABCB1), a well-known multidrug resistance transporter. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com Photoaffinity-labelling experiments have suggested that glibenclamide may interfere with the drug binding sites of P-gp. nih.gov However, the role of glibenclamide in P-gp transport remains a subject of some debate. nih.gov

Multidrug Resistance Protein 1 (MRP1): Studies have demonstrated that glibenclamide inhibits the activity of Multidrug Resistance Protein 1 (MRP1, ABCC1). nih.gov In MRP1-overexpressing lung tumor cells, glibenclamide was shown to increase the intracellular accumulation of MRP1 substrates like calcein (B42510) and vincristine (B1662923) by inhibiting their efflux. nih.gov This suggests that glibenclamide can reverse MRP1-mediated multidrug resistance. nih.gov

Other ABC Transporters: Glibenclamide's inhibitory effects extend to other ABC transporters as well. It has been shown to block the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) and the bile salt export pump (BSEP, ABCB11). medchemexpress.commedchemexpress.comresearchgate.netdrugbank.com Additionally, it has been shown to be a substrate for the breast cancer resistance protein (BCRP, ABCG2) and other multidrug resistance proteins like MRP3. nih.gov In plant systems, inhibitors like glibenclamide have been shown to block the transport of the phytohormone abscisic acid, which is mediated by a PDR-type ABC transporter. pnas.org

The concentrations of glibenclamide required to inhibit these transporters in experimental settings are often higher than those typically achieved in clinical practice. nih.gov The following table summarizes the effect of glibenclamide on various ABC transporters.

TransporterOrganism/Cell LineEffect of GlibenclamideReference
P-glycoprotein (P-gp)VariousInhibition nih.govmedchemexpress.commedchemexpress.commedchemexpress.com
Multidrug Resistance Protein 1 (MRP1)Lung tumor GLC4/Sb30 cellsInhibition, increased substrate accumulation nih.gov
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)VariousInhibition medchemexpress.commedchemexpress.comahajournals.org
Bile Salt Export Pump (BSEP)HumanInhibition researchgate.netdrugbank.com
Breast Cancer Resistance Protein (BCRP)---Substrate nih.gov
PDR-type ABC transporterPlant cellsInhibition of abscisic acid transport pnas.org

Intracellular Signaling Pathway Interactions

Glibenclamide's influence extends to various intracellular signaling pathways, impacting cellular processes such as inflammation, oxidative stress, and ion homeostasis.

Inhibition of NLRP3 Inflammasome Activation via Potassium Efflux Blockade

A significant anti-inflammatory mechanism of glibenclamide involves the inhibition of the NLRP3 inflammasome. nih.govnih.govresearchgate.netmdpi.comresearchgate.net The activation of the NLRP3 inflammasome is a critical step in the inflammatory response, leading to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. mdpi.commedsci.org

Glibenclamide's primary mechanism for inhibiting the NLRP3 inflammasome is through the blockade of ATP-sensitive potassium (K-ATP) channels. nih.govresearchgate.netasm.orgplos.org This blockade prevents the efflux of potassium ions from the cell, a key trigger for NLRP3 inflammasome assembly and activation. nih.govasm.orgplos.org By maintaining intracellular potassium levels, glibenclamide effectively suppresses the activation of this inflammatory platform. plos.orgfrontiersin.org

Studies have shown that glibenclamide can prevent NLRP3 inflammasome activation in various cell types, including macrophages and microglia. nih.govplos.org In experimental models of neuroinflammation, glibenclamide has been shown to directly target the SUR1-TRPM4 channel, which amplifies potassium efflux and promotes NLRP3 inflammasome activation in microglia. nih.gov Interestingly, the anti-inflammatory effects of glibenclamide on the NLRP3 inflammasome may also occur independently of its action on K-ATP channels, suggesting the involvement of other mechanisms. mdpi.com

Modulation of Reactive Oxygen Species (ROS) Generation

The effect of glibenclamide on the generation of reactive oxygen species (ROS) is complex and appears to be context-dependent, with studies reporting both increases and decreases in ROS levels. researchgate.netresearchgate.net

ROS Inhibition: Several studies have demonstrated that glibenclamide can inhibit ROS production. nih.govplos.orgnih.govmdpi.com In macrophages, glibenclamide was found to decrease intracellular ROS by inhibiting mitochondrial activity and blocking mitochondrial K-ATP channels. researchgate.netplos.orgnih.gov In a model of preeclampsia, glibenclamide treatment reduced ROS generation and lipid peroxidation in endothelial cells. mdpi.com This antioxidant effect is thought to contribute to its protective actions in various pathological conditions. mdpi.com

ROS Induction: Conversely, other research suggests that glibenclamide can increase ROS production. researchgate.netnih.gov In hepatocellular carcinoma cells, glibenclamide was shown to induce apoptosis by increasing ROS levels, which in turn activated the JNK pathway. nih.gov This pro-oxidant effect appears to be linked to the blockade of mitochondrial K-ATP channels. nih.gov

The dual effects of glibenclamide on ROS homeostasis may depend on the cell type, the specific experimental conditions, and the concentration of the drug used. researchgate.net

Influence on cAMP/PKA Signaling Pathway

Glibenclamide has been shown to modulate the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) signaling pathway. nih.govsemanticscholar.org This pathway is crucial for a wide range of cellular functions.

In cardiac inflammation models, glibenclamide was found to inhibit the cAMP/PKA signaling pathway by increasing phosphodiesterase activity, which leads to the degradation of cAMP. nih.gov This inhibition of the cAMP/PKA pathway contributes to the suppression of potassium efflux and ROS generation, ultimately leading to the inhibition of the NLRP3 inflammasome. nih.govresearchgate.netresearchgate.net

In contrast, in mesangial cells exposed to high glucose, low concentrations of glibenclamide were found to enhance cAMP formation and PKA activity. semanticscholar.org This effect was associated with increased collagen catabolism, suggesting a protective role in diabetic nephropathy. semanticscholar.org Furthermore, prolonged exposure of pancreatic beta cells to glibenclamide activates protein translation through calcium-dependent PKA signaling. mdpi.comnih.govresearchgate.net

Alterations in Cellular Calcium Dynamics

Glibenclamide significantly influences cellular calcium (Ca2+) dynamics, a critical aspect of its mechanism of action, particularly in insulin secretion. plos.orgmdpi.comwjgnet.comrsc.org By blocking ATP-sensitive potassium channels, glibenclamide leads to membrane depolarization. This change in membrane potential activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium and an increase in intracellular calcium concentration ([Ca2+]i). drugbank.comwjgnet.com

This elevation in [Ca2+]i is a key trigger for insulin secretion from pancreatic β-cells. drugbank.com Beyond its role in insulin release, glibenclamide-induced alterations in calcium signaling have broader implications. In macrophages, glibenclamide has been shown to decrease ATP-induced elevation of [Ca2+]i, an effect linked to its inhibition of ROS and mitochondrial activity. plos.orgnih.gov In BV2 microglia cells, glibenclamide was found to alleviate intracellular calcium accumulation induced by lipopolysaccharide (LPS). rsc.org

Prolonged exposure to glibenclamide can lead to a sustained increase in basal insulin synthesis in a calcium-dependent manner. mdpi.comnih.gov This long-term effect involves the activation of calcium-regulated signaling pathways, including mTOR and MEK. mdpi.comnih.govresearchgate.net

Impact on Mitochondrial Bioenergetics and Membrane Ion Permeability

Glibenclamide interferes with mitochondrial bioenergetics primarily by altering the ion permeability of the inner mitochondrial membrane. medchemexpress.commedchemexpress.comnih.gov

Studies on isolated rat liver mitochondria have shown that glibenclamide induces permeabilization of the inner mitochondrial membrane to chloride ions (Cl-), likely by opening the inner mitochondrial anion channel (IMAC). nih.govamanote.com This influx of Cl- facilitates the entry of potassium ions (K+) into the mitochondrial matrix, leading to a net cotransport of Cl- and K+. nih.gov

This ion movement results in the dissipation of the mitochondrial membrane potential (Δψ) and an increase in the state 4 respiration rate. nih.gov In skeletal muscle mitochondria, glibenclamide has been shown to induce mitochondrial swelling, decrease the mitochondrial membrane potential, and cause the release of calcium from the mitochondrial matrix, effects that are indicative of the activation of the mitochondrial permeability transition pore (PTP). nih.gov

The following table summarizes the effects of glibenclamide on mitochondrial parameters.

Mitochondrial ParameterExperimental SystemEffect of GlibenclamideReference
Inner Membrane Permeability to H+Rat liver mitochondriaNo significant change nih.gov
Inner Membrane Permeability to Cl-Rat liver mitochondriaIncreased nih.gov
Inner Mitochondrial Anion Channel (IMAC)Rat liver mitochondriaOpening nih.gov
Mitochondrial Membrane Potential (Δψ)Rat liver and skeletal muscle mitochondriaDissipation/Decrease nih.govnih.gov
State 4 Respiration RateRat liver mitochondriaStimulation nih.gov
Mitochondrial SwellingRat skeletal muscle mitochondriaInduction nih.gov
Mitochondrial CalciumRat skeletal muscle mitochondriaEfflux from matrix nih.gov

Structural and Biophysical Characterization of Glibenclamide Binding

Cryo-Electron Microscopy (Cryo-EM) Studies of K-ATP Channel-Glibenclamide Complexes

Recent advancements in cryo-electron microscopy (cryo-EM) have been pivotal in resolving the long-elusive binding site of glibenclamide. Several studies have determined the structure of the pancreatic K-ATP channel (Kir6.2/SUR1) in the presence of glibenclamide, providing unprecedented atomic-level detail. rupress.orgull.es Initial structures were resolved at approximately 6 Å, with later studies achieving resolutions of about 3.6 Å, which was sufficient to clearly define the drug's binding pocket. elifesciences.orgelifesciences.orgnih.gov

PDB IDResolutionKey FindingsReference
5WUA~5.6 ÅInitial structure of Kir6.2/SUR1 with glibenclamide, proposing a tentative binding site. rupress.org
5TWV~6 ÅStructure of Kir6.2/SUR1 with ATP and glibenclamide, revealing a closed Kir6.2 core and an inward-facing SUR1 conformation. elifesciences.orgpdbj.org
6BAA3.63 ÅHigh-resolution structure clearly defining the glibenclamide and ATP binding sites in the SUR1 subunit. elifesciences.org

Cryo-EM structures have definitively shown that glibenclamide binds to the SUR1 subunit of the K-ATP channel. elifesciences.orgresearchgate.net The binding site is not located where early models suggested, but is instead lodged deep within the transmembrane (TM) domain bundle of the SUR1-ABC core, near the inner leaflet of the cell membrane. elifesciences.orgnih.gov

This pocket is formed by several transmembrane helices from both the first and second transmembrane domains (TMDs) of SUR1. Specifically, the drug is sandwiched between residues on helices TM7, TM8, and TM11 on one side, and TM16 and TM17 on the other. rupress.orgrupress.org The binding site is positioned directly above the first nucleotide-binding domain (NBD1) and is further stabilized by a hairpin loop in the L0 linker of SUR1. rupress.org The location of this binding pocket has been validated through structure-guided mutation studies, where altering the amino acids predicted to interact with glibenclamide resulted in a decreased sensitivity to the drug. elifesciences.orgnih.gov

SUR1 DomainInteracting Helices/LoopsKey ResiduesReference
TMD1TM6, TM7, TM8, TM11- rupress.org
TMD2TM16, TM17S1238, T1242 rupress.orgrupress.org
Cytoplasmic LinkerL0 hairpin loop- rupress.org
Overall Pocket-Arg1245, Arg1299, Trp430 acs.org

The binding of glibenclamide induces a distinct conformational state in the K-ATP channel complex. Cryo-EM structures reveal that in the presence of glibenclamide, the SUR1-ABC core is locked in an unusual, inward-facing conformation. ull.eselifesciences.org In this state, the two nucleotide-binding domains (NBDs) are misaligned, which is thought to be a key part of the inhibitory mechanism. rupress.orgelifesciences.org By wedging itself between the two halves of the SUR1 transporter domain, glibenclamide appears to prevent the NBDs from associating in the manner required for Mg-nucleotide-dependent channel opening. rupress.org

Furthermore, structural studies show that the N-terminus of the Kir6.2 subunit inserts into a central cavity within the SUR1 ABC core, adjacent to the glibenclamide binding pocket. elifesciences.org The presence of glibenclamide stabilizes this interaction between the Kir6.2 N-terminus and SUR1. elifesciences.org This stabilization is crucial, as it allosterically controls the gating of the channel pore, favoring a closed state and thereby inhibiting the flow of potassium ions. elifesciences.org

Elucidation of Glibenclamide Binding Pocket and Orientation

Molecular Docking and Computational Modeling of Ligand-Receptor Interactions

Molecular docking and other computational modeling techniques have been instrumental in complementing and further detailing the interactions observed in cryo-EM structures. nih.gov These in silico methods allow for the rapid screening of compounds and provide insights into the energetics of ligand-receptor binding. nih.gov

Docking studies have successfully validated the glibenclamide binding pocket identified by cryo-EM within the SUR1 subunit (using PDB structures like 5YKE). nih.gov By "redocking" the co-crystallized glibenclamide into the receptor's active site, researchers confirmed that the computational models accurately reproduce the experimentally observed binding orientation. nih.gov These simulations identify the most energetically favorable orientations and rank them based on binding energy scores. nih.gov

Computational analyses reveal specific atomic interactions, such as hydrogen bonds and hydrophobic interactions, between glibenclamide and the amino acid residues of the SUR1 binding pocket. researchgate.net For instance, molecular dynamics simulations have identified residues like Arg1245, Arg1299, and Trp430 as key for encompassing the glibenclamide molecule. acs.org These models provide a dynamic view of how the drug settles into its binding site and how its presence influences the conformational state of the receptor. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Modified Functionality

Structure-activity relationship (SAR) studies, which investigate how chemical modifications to a compound affect its biological activity, have provided critical insights into glibenclamide's function. These studies explain the high affinity and selectivity of glibenclamide for the SUR1 subunit over other isoforms like SUR2A and SUR2B. nih.gov

The selectivity of glibenclamide for SUR1 is largely attributed to the lipophilic cyclohexyl ring on its urea (B33335) group. nih.gov Modifying or removing this part of the molecule, or the entire 5-chloro-2-methoxy-benzamidoethyl side chain, significantly reduces its selectivity for SUR1. nih.gov An analog of glibenclamide that lacks its cyclohexylurea (B1359919) portion loses its ability to inhibit the channel. nih.gov This indicates that steric and lipophilic properties are the dominant forces governing the interaction. researchgate.net

Compound/ModificationKey Structural FeatureEffect on Binding/ActivityReference
GlibenclamideIntact molecule with cyclohexyl ring and benzamidoethyl side chain.High affinity and high selectivity for SUR1 over SUR2 isoforms. nih.gov
Glibenclamide AnalogCyclohexyl ring exchanged for a smaller methyl group.Markedly reduced selectivity for SUR1. nih.gov
Glibenclamide AnalogRemoval of the lipophilic benzamidoethyl side chain.Markedly reduced selectivity for SUR1. nih.gov
Meglitinide AnalogReplacement of carboxyl group with a sulfonylurea group.Significantly increased affinity for both SUR1 and SUR2 isoforms. nih.gov
Glibenclamide AnalogLacks the cyclohexylurea portion.Loses its inhibitory activity. nih.gov

Pharmacological Investigations in Preclinical and Experimental Models

In Vitro Cellular Models and Assays

Studies on Pancreatic Beta-Cells (e.g., RINm5F, isolated islets)

Glibenclamide potassium salt, a second-generation sulfonylurea, primarily exerts its insulin (B600854) secretagogue effect by interacting with ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic beta-cells. physiology.orgdrugbank.com These channels are composed of pore-forming Kir6.2 subunits and regulatory sulfonylurea receptor 1 (SUR1) subunits. drugbank.comelifesciences.org Under basal glucose conditions, these channels are open, allowing potassium ions to flow out of the cell and maintaining a hyperpolarized membrane potential. drugbank.com

The binding of glibenclamide to the SUR1 subunit induces the closure of these K-ATP channels. nih.govrndsystems.combio-techne.comtocris.com This action mimics the effect of elevated intracellular ATP levels that occur during glucose metabolism. The inhibition of potassium efflux leads to depolarization of the beta-cell membrane. drugbank.com This change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions into the cell. drugbank.comrndsystems.combio-techne.comtocris.com The subsequent rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to insulin secretion. drugbank.comrndsystems.combio-techne.comtocris.com

Studies using the clonal insulin-producing RINm5F cell line have demonstrated that glibenclamide is a potent blocker of the ATP-modulated K+ channel. nih.gov In these cells, glibenclamide can block the K+ channel with high affinity. nih.gov Patch-clamp recordings have confirmed that low nanomolar concentrations of glibenclamide can completely block the activity of these channels. nih.gov

Furthermore, research on isolated mouse islets has revealed that glibenclamide can enhance insulin secretion even under conditions of high-potassium depolarization, where the plasma membrane K-ATP channels are already bypassed. physiology.org This suggests an additional, intracellular site of action for glibenclamide, potentially at the level of the insulin granules themselves, contributing to sustained second-phase insulin secretion. physiology.org All four major insulin-secreting cell lines, including RINm5F, HIT-T15, INS-1, and BRIN-BD11, show significant insulin release in response to glibenclamide. researchgate.net

Table 1: Effect of Glibenclamide on Pancreatic Beta-Cell Lines

Cell LineKey Findings
RINm5F Potent, high-affinity blockade of ATP-modulated K+ channels. nih.gov
Isolated Mouse Islets Enhances insulin secretion independently of plasma membrane K-ATP channels, suggesting an intracellular mechanism. physiology.org
HIT-T15, INS-1, BRIN-BD11 All show significant insulin secretory responses to glibenclamide. researchgate.net

The long-term effects of glibenclamide on pancreatic beta-cell proliferation and viability are complex and subject to ongoing investigation. Some studies suggest that chronic exposure to glibenclamide may have detrimental effects on beta-cell health. For instance, prolonged treatment has been associated with beta-cell apoptosis in both rat and human islets. plos.org In human islets, incubation with glibenclamide for four days led to an approximate two-fold increase in beta-cell apoptosis. plos.org

Conversely, other research indicates a potential protective or even proliferative role under certain conditions. In INS-1 rat insulinoma cells, glibenclamide was found to induce autophagy, a cellular self-cleaning process. semanticscholar.org This induction of autophagy appeared to be a protective mechanism against apoptosis, as inhibiting it led to decreased cell viability and increased cell death. semanticscholar.org The mechanism for this autophagic induction involves the inhibition of the mTOR signaling pathway. semanticscholar.org

Furthermore, some studies have proposed that glibenclamide can stimulate mTOR and PKA, thereby protecting beta-cells from dysfunction. bioscientifica.com However, there is also evidence that glibenclamide may accelerate beta-cell loss. e-dmj.org In vivo studies in normal mice showed that glibenclamide treatment led to a transient increase in beta-cell replication, but this effect was short-lived and only observed in young animals. nih.gov This suggests that any beta-cytotrophic effect is not sustained. nih.gov

Table 2: Mechanistic Effects of Glibenclamide on Beta-Cell Proliferation and Viability

Experimental ModelObserved EffectProposed Mechanism
Rat and Human Islets Increased beta-cell apoptosis with chronic exposure. plos.orgCa2+-dependent mechanisms. plos.org
INS-1 Rat Insulinoma Cells Induction of protective autophagy. semanticscholar.orgInhibition of mTOR signaling. semanticscholar.org
Rat Beta-Cells Protection against metformin-induced cell death. bioscientifica.comStimulation of mTOR and PKA. bioscientifica.com
Normal Mice (in vivo) Transient increase in beta-cell replication in young animals. nih.govNot fully elucidated, but effect is not sustained. nih.gov
Mechanisms of Secretagogue Action

Immune Cell Modulation (e.g., Macrophages, Neutrophils)

Glibenclamide exhibits significant anti-inflammatory properties by modulating the function of immune cells such as macrophages and neutrophils. A primary mechanism underlying this effect is the inhibition of the NLRP3 inflammasome, a multi-protein complex crucial for the production of pro-inflammatory cytokines like interleukin-1β (IL-1β). innoscience.runih.govnih.govdovepress.comnih.govnih.gov

In various in vitro models, including brain cells and peritoneal macrophages, glibenclamide has been shown to reduce the expression and activation of the NLRP3 inflammasome. innoscience.runih.gov This inhibition leads to a decrease in the maturation and secretion of IL-1β. nih.govfrontiersin.org The proposed mechanism involves the blockade of ATP-sensitive potassium channels, which prevents potassium efflux from the cell. nih.govdovepress.com This change in membrane potential is thought to inhibit the P2X7 receptor-mediated calcium influx, a key step in NLRP3 inflammasome activation. nih.govnih.gov

Studies on neutrophils from diabetic patients revealed that glibenclamide treatment reduced the secretion of IL-1β and IL-8 in response to bacterial infection. researchgate.net Similarly, in a model of cardiac inflammation, glibenclamide inhibited macrophage infiltration and the expression of pro-inflammatory cytokines and chemokines by suppressing the NLRP3 inflammasome. nih.gov This effect was linked to the inhibition of potassium efflux and the generation of reactive oxygen species (ROS). nih.gov

Interestingly, in some models, glibenclamide's inhibitory effect is specific to certain cytokines. For example, in peritoneal macrophages stimulated with LPS and high glucose, glibenclamide significantly inhibited the increase in IL-1β but not TNF-α. nih.gov This specificity points towards the targeted inhibition of the NLRP3 inflammasome, which primarily regulates IL-1β processing. nih.gov

Table 3: Anti-inflammatory Mechanisms of Glibenclamide in Immune Cells

Cell TypeExperimental ModelKey Anti-inflammatory EffectMechanism
Macrophages LPS-stimulated peritoneal macrophagesInhibition of IL-1β secretion. nih.govInhibition of NLRP3 inflammasome and Caspase-1. nih.gov
Microglia In vitro brain cellsReduction of NLRP3 and IL-18 expression. innoscience.ruPrevention of metaflammasome protein phosphorylation. innoscience.ru
Neutrophils Purified PMNs from diabetic patientsReduction of IL-1β and IL-8 secretion. researchgate.netBlockade of ATP-sensitive potassium channels. researchgate.net
Cardiomyocytes/Macrophages Isoprenaline-induced cardiac inflammationAlleviation of macrophage infiltration and pro-inflammatory cytokine expression. nih.govInhibition of NLRP3 inflammasome via suppression of potassium efflux and ROS generation. nih.gov

Glibenclamide has been demonstrated to inhibit the migration of inflammatory cells, particularly neutrophils, to sites of inflammation. nih.gov This effect is largely attributed to its ability to block K-ATP channels on these cells. nih.gov

Further evidence for the inhibition of inflammatory cell migration comes from studies on cardiac inflammation. Pretreatment with glibenclamide was shown to alleviate isoprenaline-induced macrophage infiltration into the heart tissue. nih.gov This inhibition of macrophage accumulation was consistent with the observed reduction in cardiac inflammation and fibrosis. nih.gov

The inhibitory effect of glibenclamide on neutrophil migration may also be indirectly mediated by its action on the NLRP3 inflammasome. nih.gov By inhibiting the production of IL-1β, a potent chemoattractant, glibenclamide can reduce the recruitment of neutrophils to the site of inflammation. nih.gov

Table 4: Inhibition of Inflammatory Cell Migration by Glibenclamide

Cell TypeExperimental ModelObserved EffectProposed Mechanism
Neutrophils Rat intestinal ischemia-reperfusion injuryDose-dependent inhibition of neutrophil accumulation. nih.govBlockade of K-ATP channels. nih.gov
Macrophages Mouse model of isoprenaline-induced cardiac inflammationAlleviation of macrophage infiltration into the heart. nih.govInhibition of NLRP3 inflammasome and subsequent chemokine expression. nih.gov
Neutrophils General acute inflammatory responseInhibition of neutrophil migration. nih.govIndirectly via inhibition of NLRP3 inflammasome and IL-1β production. nih.gov
Anti-inflammatory Mechanisms in Experimental Models

Cardiovascular Cell Models (e.g., Cardiomyocytes, Vascular Smooth Muscle Cells)

Glibenclamide, a potent inhibitor of ATP-sensitive potassium (KATP) channels, has been extensively studied in cardiovascular cell models to elucidate its effects on cardiac electrophysiology and myocardial protection. These channels, present in cardiomyocytes and vascular smooth muscle cells, play a crucial role in cellular responses to metabolic stress.

KATP Channel Activity in Cardiac Electrophysiology (experimental)

Experimental studies have demonstrated that glibenclamide directly modulates the electrical activity of cardiac cells by blocking KATP channels. These channels are typically closed by intracellular ATP and open when ATP levels fall, such as during ischemia. nih.gov

In isolated cardiomyocytes, the application of glibenclamide has been shown to influence action potential duration (APD). nih.gov During normal physiological conditions, KATP channels have a limited role in membrane excitability. physiology.org However, under conditions that mimic metabolic stress and lead to KATP channel opening, glibenclamide can counteract the associated shortening of the APD. ahajournals.org For instance, in experiments using forskolin (B1673556) to activate adenylate cyclase and subsequently open Cl⁻ channels, which shortens the APD, glibenclamide was found to reverse this effect. ahajournals.org

Furthermore, in models of salt-induced elevated blood pressure, which can lead to atrial fibrillation, perfusion with glibenclamide significantly decreased arrhythmia inducibility and prolonged the action potential duration in atrial myocytes. physiology.org This effect is attributed to the blockade of upregulated and activated KATP channels. physiology.org The half-maximal inhibitory concentration (IC50) for glibenclamide's inhibition of cAMP-activated Cl⁻ currents, which also influences cardiac electrophysiology, has been reported to be between 24.5 and 37.9 μmol/L. ahajournals.org

Myocardial Protection Mechanisms in Ischemia/Reperfusion Models (non-clinical)

The role of glibenclamide in myocardial protection during ischemia/reperfusion (I/R) injury is complex and has yielded some conflicting results. I/R injury is a significant cause of damage in conditions like myocardial infarction. researchgate.net The opening of myocardial sarcolemmal KATP channels during ischemia is considered a protective mechanism, as it shortens the action potential duration, thereby reducing calcium influx and preventing calcium overload. nih.gov

By blocking these channels, glibenclamide can interfere with this endogenous protective mechanism. nih.gov Studies in conscious sheep models of regional ischemia have shown that glibenclamide administration can have a deleterious effect on reperfusion-induced arrhythmias and the recovery of myocardial function from stunning. nih.govoup.com This adverse effect was more pronounced in diabetic animals. nih.gov

Conversely, some research points to a protective role for glibenclamide, particularly through its anti-inflammatory effects. Ischemia-reperfusion injury is associated with the production of inflammatory mediators. nih.gov Glibenclamide has been shown to reduce the production of these mediators by inhibiting the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel, in ischemic tissue. nih.gov

Remote ischemic preconditioning, a phenomenon where brief episodes of ischemia in a remote organ protect the heart, involves the opening of mitochondrial KATP channels. revportcardiol.org The use of KATP channel blockers like glibenclamide can, therefore, potentially interfere with such cardioprotective strategies.

Renal Cell Studies (e.g., Ischemia/Reperfusion Injury mechanisms)

In the context of renal cells, glibenclamide has been investigated for its potential to mitigate ischemia/reperfusion (I/R) injury, a common cause of acute kidney injury. krcp-ksn.org Renal I/R injury involves a complex interplay of inflammatory responses and cell death pathways. krcp-ksn.org

Studies in rat models of renal I/R have shown that glibenclamide can be protective. Treatment with glibenclamide was found to significantly reduce the reperfusion-associated increase in vascular permeability, neutrophil accumulation, and levels of the pro-inflammatory cytokine TNF-α. nih.gov This anti-inflammatory effect is thought to be a key mechanism of its renoprotective action. nih.govoamjms.eu Glibenclamide may exert this effect by inhibiting the production of inflammatory mediators through its interaction with the Sulfonylurea receptor 1 (SUR1) subunit of the KATP channel in the ischemic renal tissue. oamjms.eu

Furthermore, glibenclamide has been observed to modulate autophagy, a cellular process for degrading and recycling cellular components, which plays a role in cell survival during stress. In a rat model of renal I/R, glibenclamide increased the expression of autophagy-related genes, suggesting a stimulation of this protective pathway. oamjms.eu By suppressing inflammatory responses and potentially enhancing autophagy, glibenclamide has been shown to ameliorate renal dysfunction following I/R. nih.gov

Central Nervous System Cell Models (e.g., Neuronal KATP channels)

KATP channels are expressed in various neurons throughout the central nervous system (CNS) and are implicated in linking neuronal metabolism to excitability. jneurosci.orgoup.com Glibenclamide, by blocking these channels, can modulate neuronal activity.

Experimental studies using patch-clamp recordings in mouse dentate gyrus granule neurons have shown that bursts of action potentials lead to a transient increase in the open probability of KATP channels. jneurosci.org This activity-dependent opening was blocked by glibenclamide, confirming the involvement of these channels. jneurosci.org This suggests a role for KATP channels in modulating neuronal excitability in response to firing activity. jneurosci.org

In the context of cerebral blood flow regulation, ex-vivo studies on pericytes, which are contractile cells surrounding capillaries, demonstrated that KATP channel openers caused hyperpolarization, an effect that was inhibited by glibenclamide. frontiersin.org However, systemic administration of glibenclamide in rodents has shown limited ability to cross the blood-brain barrier, which may impact its efficacy on central neuronal KATP channels in vivo. plos.org Despite this, intracerebroventricular injection of glibenclamide has been shown to influence feeding behavior in rats, indicating a central effect when delivered directly to the brain. oup.com

Cancer Cell Lines (e.g., effects on proliferation and DNA damage response)

Glibenclamide has been investigated for its potential anticancer effects in various cancer cell lines. The expression of KATP channels in cancer cells has led to the hypothesis that their blockade could inhibit tumor growth. nih.gov

Research has shown that glibenclamide can inhibit the proliferation of several human carcinoma cells, including those from breast, colon, and bladder cancers. nih.gov In the MDA-MB-231 human breast cancer cell line, glibenclamide was found to induce cell cycle arrest at the G0/G1 phase. researchgate.net This was associated with a decrease in the expression of cyclin E and an increase in the cell cycle inhibitor p27Kip1. researchgate.net

The mechanisms underlying glibenclamide's anticancer effects appear to be multifaceted. In some cancer cell lines, such as the gastric cancer cell line MGC-803, glibenclamide has been shown to induce the production of reactive oxygen species (ROS), leading to apoptosis (programmed cell death). nih.gov Additionally, glibenclamide can promote autophagy in pancreatic cancer cells. glpbio.com

There is also evidence that glibenclamide may sensitize cancer cells to chemotherapeutic agents by inhibiting ATP-binding cassette (ABC) transporters like MRP1, which are often involved in multidrug resistance. nih.gov However, studies on the genotoxic potential of glibenclamide have shown that it does not induce significant DNA damage under the tested experimental conditions. nih.gov It is important to note that inflammation can potentiate DNA damage-induced mutations, a factor that could be relevant in the context of cancer development. plos.org

Adipocyte Metabolism Research

Glibenclamide's effects on adipocyte metabolism are of interest due to the link between obesity, insulin resistance, and type 2 diabetes. KATP channels, specifically the SUR1 subunit, are expressed in human adipocytes. mdpi.com

In vitro studies using 3T3-L1 adipocytes have shown that glibenclamide can stimulate the activity of fatty acid synthase (FAS), a key enzyme in fatty acid synthesis, and increase the activity of glycerol-3-phosphate dehydrogenase, while inhibiting lipolysis. mdpi.com This suggests that sustained inhibition of KATP channels in adipocytes by glibenclamide may promote fatty acid synthesis. mdpi.com

Interactive Data Table: Summary of Glibenclamide Effects in Preclinical Models

Cell/Tissue Model Key Finding Investigated Mechanism Reference(s)
Cardiomyocytes Reverses APD shortening under metabolic stressKATP channel blockade nih.govahajournals.org
Atrial Myocytes Decreases arrhythmia inducibilityKATP channel blockade physiology.org
Myocardium (I/R) Can be deleterious to recoveryInterference with protective KATP channel opening nih.govoup.com
Myocardium (I/R) Reduces inflammatory mediatorsInhibition of SUR1 nih.gov
Renal Cells (I/R) Reduces inflammation and injuryInhibition of neutrophil recruitment, TNF-α nih.gov
Renal Cells (I/R) Modulates autophagyIncreased expression of autophagy genes oamjms.eu
Neuronal Cells Blocks activity-dependent KATP channel openingKATP channel blockade jneurosci.org
Breast Cancer Cells Induces G0/G1 cell cycle arrestDecreased cyclin E, increased p27Kip1 researchgate.net
Gastric Cancer Cells Induces apoptosisIncreased reactive oxygen species nih.gov
Adipocytes Stimulates fatty acid synthesisKATP channel inhibition mdpi.com
Adipose Tissue (in vivo) Increases fat cell size and TNF-α expressionHypertrophy of adipocytes nih.gov

In Vivo Animal Models for Mechanistic Elucidation

Studies on Glucose Homeostasis Mechanisms (e.g., glucose-lowering mechanisms in rodent models)

Glibenclamide's primary therapeutic effect is its ability to lower blood glucose levels. oup.com In rodent models of diabetes, such as those induced by streptozotocin (B1681764) (STZ) or high-fructose diets, glibenclamide administration has been shown to significantly reduce hyperglycemia. oup.comcaymanchem.com The fundamental mechanism involves the blockade of KATP channels in pancreatic β-cells. plos.orgnih.gov This inhibition leads to membrane depolarization, calcium influx, and subsequent stimulation of insulin secretion. plos.org

Studies in fructose-fed diabetic rats demonstrated that a solid dispersion formulation of glibenclamide led to a more significant and sustained decrease in blood glucose levels compared to pure glibenclamide. oup.com Specifically, the high-dose glibenclamide solid dispersion showed its most significant glucose-lowering effect between 4 and 10 hours post-administration. oup.com In another study involving STZ-induced diabetic rats, a 5 mg/kg dose of glibenclamide effectively reduced blood glucose levels. caymanchem.com Furthermore, research in normal and diabetic rats, as well as normal rabbits, has consistently shown a significant reduction in blood glucose levels following glibenclamide treatment, with the peak effect observed at the 3-hour mark. nih.gov

Interestingly, while the role of pancreatic KATP channels in glucose homeostasis is well-established, the contribution of neuronal KATP channels has been a subject of investigation. nih.gov Studies using conditional knockout mouse models have revealed that the deletion of KATP channels in pancreatic β-cells results in significant hyperglycemia and glucose intolerance. nih.gov Conversely, the deletion of these channels in neurons did not impair systemic glucose homeostasis, suggesting that pancreatic KATP channels are the primary drivers of glibenclamide's glucose-regulating effects. nih.gov

Table 1: Effects of Glibenclamide on Glucose Levels in Rodent Models

Model Glibenclamide Formulation/Dose Key Findings Reference
Fructose-fed diabetic rats High-dose solid dispersion Most significant glucose reduction between 4-10 hours. oup.com
Streptozotocin-induced diabetic rats 5 mg/kg Significant reduction in blood glucose levels. caymanchem.com
Normal and diabetic rats/rabbits 0.45 mg/kg (rats), 0.23 mg/kg (rabbits) Peak blood glucose reduction at 3 hours. nih.gov
Kir6.2 conditional knockout mice N/A (genetic model) Pancreatic, not neuronal, KATP channels are critical for glucose homeostasis. nih.gov

Investigations in Experimental Inflammation Models

Beyond its metabolic effects, glibenclamide has demonstrated significant anti-inflammatory properties in various experimental models. nih.gov This anti-inflammatory action is largely attributed to its ability to inhibit the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome, a key component of the innate immune system. nih.govnih.gov

In a rat model of adenine-induced chronic kidney disease, a condition associated with significant inflammation, glibenclamide treatment (10 mg/kg daily for 8 weeks) markedly reduced the expression of inflammatory markers such as TNF-α and NLRP3 in the kidneys. nih.gov Glibenclamide has also been shown to inhibit the migration of neutrophils during acute inflammatory responses by blocking KATP channels. nih.gov

In the context of cardiac inflammation, studies using a mouse model of isoproterenol-induced cardiac inflammation and fibrosis revealed that glibenclamide pretreatment could inhibit these pathological changes. nih.gov The mechanism involves the suppression of NLRP3 inflammasome activation in the heart. nih.gov Similarly, in STZ-induced diabetic mice challenged with lipopolysaccharide (LPS), glibenclamide pretreatment attenuated myocardial injury and macrophage infiltration, and significantly inhibited the serum levels of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov These findings underscore the potential of glibenclamide to mitigate inflammation across different organ systems. nih.gov

Cardiac Mechanistic Studies in Rodent Models (e.g., arrhythmia substrate, reperfusion injury)

The role of glibenclamide in the context of cardiac ischemia and reperfusion injury is complex and has yielded varied results depending on the experimental model. oup.com Glibenclamide's action on cardiac KATP channels is central to its effects on arrhythmias and myocardial recovery.

In isolated rat hearts subjected to global ischemia, glibenclamide demonstrated potent antifibrillatory activity. It abolished irreversible ventricular fibrillation during both regional and global ischemia. ahajournals.org The drug also reduced the cumulative loss of potassium ions from the ischemic myocardium without altering lactate (B86563) efflux, suggesting that K+ loss during acute ischemia is partly mediated by KATP channels. ahajournals.org Another study in anesthetized rats showed that the antiarrhythmic effect of a different compound, SCH79797, was partially mediated by the activation of KATP channels, as the effect was attenuated by glibenclamide. europeanreview.org

Conversely, a study in a conscious sheep model of ischemia-reperfusion injury reported that glibenclamide infusion had a proarrhythmic action and a detrimental effect on the recovery of myocardial function (stunning). oup.comnih.gov These conflicting findings may be attributable to species differences, the specific experimental setup (e.g., anesthetized vs. conscious animals, global vs. regional ischemia), and the dose of glibenclamide used. oup.com

Table 2: Cardiac Effects of Glibenclamide in Animal Models

Animal Model Experimental Condition Key Findings Reference
Isolated rat heart Global and regional ischemia Potent antifibrillatory activity, reduced ischemic K+ loss. ahajournals.org
Anesthetized rat Ischemia-reperfusion Glibenclamide attenuated the antiarrhythmic effect of another KATP channel-activating drug. europeanreview.org
Conscious sheep Ischemia-reperfusion Proarrhythmic action and impaired myocardial recovery. oup.comnih.gov

Renal Ischemia/Reperfusion Injury Mechanisms in Rodent Models

Ischemia-reperfusion (I/R) injury in the kidneys is a significant clinical problem, and preclinical studies have explored the potential protective effects of glibenclamide. nih.govnih.govplos.org In a rat model of renal I/R injury, where the renal artery was clamped for 45 minutes, treatment with glibenclamide (20 mg/kg) significantly inhibited the associated increase in vascular permeability, neutrophil accumulation, and TNF-alpha levels in both the kidney and the lungs. nih.gov This intervention also markedly ameliorated renal dysfunction. nih.gov

Further investigations into the molecular mechanisms have suggested that glibenclamide's protective effects in renal I/R injury are linked to its antioxidant properties and its ability to stimulate autophagy. oamjms.eu In a rat model, glibenclamide pretreatment was associated with an increase in the expression of autophagy markers Beclin-1 and LC3, and a reduction in oxidative stress. oamjms.eu These findings point towards a therapeutic potential for glibenclamide in mitigating the damage caused by renal I/R. nih.gov

Studies on Ion and Electrolyte Balance in Animal Physiology

Glibenclamide's primary action on potassium channels inherently links it to the regulation of ion and electrolyte balance. tandfonline.com While some sulfonylureas can have diuretic or antidiuretic effects, glibenclamide is generally not considered to have these properties. europeanreview.org However, it can influence ion transport in specific tissues.

In the rat colon epithelium, for instance, glibenclamide has been shown to affect prolactin-regulated ion transport. physiology.org Prolactin's effect on short-circuit current, an indicator of ion movement, was significantly reduced in the presence of glibenclamide. physiology.org This suggests that glibenclamide can modulate chloride and potentially other ion channels in the colon. physiology.org Furthermore, in a study on alloxan-induced diabetic rats, a high dose of a Pleurotus cornucopiae extract, when compared with glibenclamide, showed a reduction in plasma urea (B33335) and sodium levels, though glibenclamide itself did not significantly alter these parameters in that specific study. acbjournal.org

Central Nervous System Penetration and Effects in Rodents (e.g., blood-brain barrier transport mechanisms)

The extent to which glibenclamide crosses the blood-brain barrier (BBB) is a critical factor in its potential effects on the central nervous system (CNS). plos.org Studies in rodents have indicated that despite achieving high concentrations in the plasma, glibenclamide does not readily penetrate the brain and cerebrospinal fluid (CSF). plos.org

In rats implanted with subcutaneous glibenclamide pellets, the drug was not detectable in the CSF or brain tissue, even with high plasma levels. plos.org Furthermore, when a high dose of glibenclamide was administered directly into the lateral ventricle of the brain, the plasma concentration one hour later was double that of the CSF, suggesting rapid export of the drug from the CNS. plos.org This limited CNS penetration is thought to be due to active efflux transporters at the BBB, although inhibitors of common transporters like P-glycoprotein and breast cancer resistance protein did not increase glibenclamide levels in the brain. plos.org

Despite this limited penetration, some studies suggest glibenclamide may have neuroprotective effects under certain conditions. In a mouse model of traumatic brain injury, glibenclamide was found to attenuate BBB disruption. nih.gov Similarly, other research points to its potential to reduce neuroinflammation. scienceopen.com These effects may be mediated by actions on the vasculature of the BBB itself or through indirect systemic effects.

Antileishmanial Activity Mechanisms in Murine Models

Glibenclamide, a sulfonylurea derivative recognized for its role as an ATP-sensitive potassium (K+ATP) channel blocker, has demonstrated significant antileishmanial properties in preclinical murine models. nih.govnih.govdrugbank.com Research has primarily focused on its efficacy against Leishmania mexicana, the causative agent of cutaneous leishmaniasis, in BALB/c mice.

Studies have shown that glibenclamide effectively reduces the rate of lesion growth in a dose-dependent manner when administered to infected mice. nih.govnih.gov In experimental models of cutaneous leishmaniasis, the therapeutic effect of glibenclamide was observed to be more pronounced than that of the conventional antileishmanial drug, glucantime (B87149), at certain concentrations. nih.gov

The precise mechanism of action of glibenclamide against Leishmania parasites has not been fully elucidated. nih.gov However, it is hypothesized to be linked to its known function as a K+ATP channel inhibitor. nih.govscielo.br While the specific target in Leishmania, analogous to the SUR receptor in pancreatic cells, has not been identified, the drug's impact on parasite viability is evident. nih.gov It has been reported that glibenclamide affects the viability of L. mexicana both in vivo and in vitro. nih.gov

Furthermore, investigations have explored the immunomodulatory effects of glibenclamide within the host. Some studies suggest that glibenclamide can inhibit the NLRP3 inflammasome, which in turn decreases the release of pro-inflammatory cytokines such as IL-1β. caymanchem.commdpi.com This modulation of the host's inflammatory response may contribute to the reduction in lesion pathology observed in Leishmania braziliensis infection models. mdpi.com

Detailed Research Findings

The following table summarizes the key findings from a study investigating the effect of glibenclamide on Leishmania (Leishmania) mexicana infection in BALB/c mice. The study compared the efficacy of glibenclamide with glucantime and also evaluated a combined treatment regimen.

Table 1: Effect of Glibenclamide on L. mexicana Lesion Size in BALB/c Mice

Treatment GroupGlibenclamide-Sensitive (Gbs) Strain Lesion Size (mm)Glibenclamide-Resistant (Gb50r) Strain Lesion Size (mm)
Untreated Control 5.5 ± 0.46.2 ± 0.5
Glucantime (100 mg/kg) 3.8 ± 0.35.8 ± 0.4
Glibenclamide (80 mg/kg) 2.1 ± 0.25.9 ± 0.5
Combined Therapy (Glucantime 75 mg/kg + Glibenclamide 60 mg/kg) 1.5 ± 0.13.2 ± 0.3
Data adapted from Serrano-Martín et al., 2006. nih.govresearchgate.net
Values represent the mean lesion size ± standard error of the mean.

The in vivo efficacy of glibenclamide was found to be dose-dependent. A significant reduction in lesion size was observed in mice infected with the glibenclamide-sensitive strain and treated with the compound. nih.gov Notably, at a dose of 80 mg/kg/day, glibenclamide demonstrated superior efficacy in inhibiting lesion enlargement compared to glucantime at 100 mg/kg/day in mice infected with the sensitive strain. nih.govresearchgate.net

Cross-resistance to glucantime was observed in animals infected with a glibenclamide-resistant line of L. mexicana. nih.govnih.govdrugbank.com However, a combined therapeutic approach significantly reduced lesion progression in mice infected with either the glibenclamide-sensitive or the resistant strain. nih.gov

Analytical and Characterization Methodologies in Glibenclamide Research

Chromatographic Techniques for Purity Assessment and Metabolite Identification (Research Focus)

Chromatographic methods are indispensable for separating glibenclamide from impurities and identifying its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the quantification and structural elucidation of glibenclamide and its metabolites in various biological matrices. researchgate.netnih.gov This method combines the separation capabilities of liquid chromatography with the high specificity and sensitivity of mass spectrometry.

In metabolic studies, LC-MS/MS has been instrumental in identifying new metabolites of glibenclamide. nih.gov Research on human liver microsomes has identified ten metabolites, including previously known monohydroxylated metabolites and newly discovered dihydroxylated metabolites, a metabolite formed by the loss of the cyclohexyl ring, and another resulting from hydroxylation with dehydrogenation. nih.gov The use of a Q-TRAP-MS/MS system with an enhanced mass scan-enhanced product ion scan allows for detailed characterization of these metabolites. nih.gov Comparative metabolic studies across species (human, mouse, rat, dog, and monkey) using LC-DAD-Q-TRAP-MS/MS have revealed both similarities and differences in the biotransformation of glibenclamide, confirming the presence of mono-oxygenated metabolites and a metabolite from the loss of the cyclohexyl ring in all species, though in varying quantities. omicsonline.org

For quantitative analysis in plasma, UPLC-MS/MS methods have been developed for their speed and sensitivity. nih.govresearchgate.net One such method utilizes a C18 column and a mobile phase of acetonitrile (B52724) and water with 0.1% formic acid in a gradient mode. researchgate.net Detection is often performed using a triple-quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the protonated molecule [M+H]+ in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov These methods demonstrate good linearity over a specific concentration range and have low limits of quantitation, making them suitable for pharmacokinetic studies. researchgate.netresearchgate.net

Table 1: LC-MS/MS Method Parameters for Glibenclamide Analysis

ParameterMethod 1Method 2
Instrumentation UPLC-MS/MSLC-DAD-Q-TRAP-MS/MS
Ionization Mode Positive Electrospray (ESI+)Positive Electrospray (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)Enhanced Mass Scan (EMS) & Enhanced Product Ion (EPI)
Application Quantitative analysis in plasmaMetabolite identification
Key Findings Linear range of 10-1280 ng/mL, LLOD of 10 ng/mL. researchgate.netIdentification of 10 human liver metabolites. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine quantitative analysis of glibenclamide in pharmaceutical formulations and biological fluids due to its precision, reliability, and robustness. nih.goviajps.com

Reversed-phase HPLC (RP-HPLC) methods are most common for glibenclamide analysis. scholarsresearchlibrary.comresearchgate.net A typical RP-HPLC method might use a C18 column with a mobile phase consisting of a mixture of organic solvents like methanol (B129727) or acetonitrile and an aqueous buffer. nih.govijpsonline.com For instance, a combination of ethanol (B145695) and methanol (50:50 % v/v) has been shown to provide a sharp peak with a suitable retention time and good symmetry. nih.gov Detection is commonly performed using a UV detector at wavelengths around 230 nm, 236 nm, or 300 nm. scholarsresearchlibrary.comresearchgate.net

Validated HPLC methods demonstrate excellent linearity, precision, and accuracy. scholarsresearchlibrary.com Linearity is typically established over a concentration range such as 2.0 -10.0 μg/mL. scholarsresearchlibrary.com The precision of these methods is confirmed by low relative standard deviation (RSD) values for intra- and inter-day analyses, often below 2%. scholarsresearchlibrary.com Accuracy is assessed through recovery studies, with results typically in the range of 99-101%. ajrconline.org These validated methods are suitable for the quality control of glibenclamide in bulk drug and tablet dosage forms, showing high assay values. nih.govscholarsresearchlibrary.com

Table 2: HPLC Method Validation Parameters for Glibenclamide

ParameterFindingSource
Linearity Range 2.0 - 10.0 µg/mL scholarsresearchlibrary.com
Intra-day Precision (%RSD) 0.87 - 1.99 % scholarsresearchlibrary.com
Inter-day Precision (%RSD) 0.99 - 2.03 % scholarsresearchlibrary.com
Accuracy (Recovery) 99.60 % scholarsresearchlibrary.com
Retention Time ~2.55 min nih.gov
Detection Wavelength 236 nm scholarsresearchlibrary.com

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic techniques are crucial for elucidating the molecular structure of glibenclamide and studying its solid-state properties, such as polymorphism.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in the glibenclamide molecule and for detecting potential interactions between the drug and other components in a formulation. soeagra.comtsijournals.com The FTIR spectrum of pure glibenclamide shows characteristic absorption bands corresponding to its various functional groups. researchgate.net

Key characteristic peaks for glibenclamide include:

Amide N-H stretching vibrations. researchgate.net

Carbonyl (C=O) stretching vibrations of the urea (B33335) and amide groups. researchgate.net

S=O stretching vibrations from the sulfonylurea group. researchgate.net

In studies of solid dispersions, FTIR is used to assess the chemical interaction between glibenclamide and polymers. researchgate.net The absence of significant shifts in the characteristic peaks of glibenclamide in the presence of excipients indicates a lack of chemical interaction. researchgate.netnih.gov FTIR analysis has also been used to confirm the structure of glibenclamide salts and to differentiate between different polymorphic forms. researchgate.net

UV-Visible Spectroscopy

UV-Visible spectroscopy is a simple, cost-effective, and reliable method for the quantitative analysis of glibenclamide in bulk and pharmaceutical dosage forms. ajrconline.orginnovativepublication.org The method is based on the measurement of absorbance at the wavelength of maximum absorption (λmax) for glibenclamide.

The λmax of glibenclamide can vary slightly depending on the solvent used, but it is generally observed in the range of 229 nm to 324 nm. innovativepublication.orgcrpsonline.comugm.ac.id For instance, in a mixture of ethanol and water, the λmax is found at 229 nm, while in distilled water (after initial dissolution in a small amount of methanol), it is observed at 324 nm. innovativepublication.orgugm.ac.id In alkaline borate (B1201080) buffer, a maximum is seen at 300 nm. crpsonline.com

Validated UV-spectrophotometric methods demonstrate good linearity, with high correlation coefficients (R²) typically above 0.999. innovativepublication.org The methods are shown to be accurate, with recovery values between 98% and 102%, and precise, with RSD values below 2%. innovativepublication.org The limit of detection (LOD) and limit of quantification (LOQ) are typically low, for example, 0.35 µg/mL and 1.06 µg/mL, respectively, indicating good sensitivity. innovativepublication.org

Table 3: UV-Visible Spectrophotometry Validation Data for Glibenclamide

ParameterResultSolvent SystemSource
λmax 324 nmMethanol/Distilled Water innovativepublication.org
Linearity Range 2-10 µg/mLMethanol/Distilled Water innovativepublication.org
Correlation Coefficient (R²) 0.9991Methanol/Distilled Water innovativepublication.org
Accuracy (Recovery) 98.47% - 101.21%Methanol/Distilled Water innovativepublication.org
LOD 0.35 µg/mLMethanol/Distilled Water innovativepublication.org
LOQ 1.06 µg/mLMethanol/Distilled Water innovativepublication.org

X-ray Diffraction (XRD) for Polymorphism and Crystal Structure Analysis

X-ray Diffraction (XRD), particularly powder X-ray diffraction (PXRD), is the definitive technique for studying the solid-state properties of glibenclamide, including polymorphism and crystal structure. mdpi.comresearchgate.net Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact the physicochemical properties of a drug.

Research has shown that glibenclamide potassium salt (GBA-K) can exist in different polymorphic forms, including an anhydrous form (Form I) and a hydrate (B1144303) form (Form II). researchgate.netrsc.org Single-crystal X-ray analysis is used to determine the precise three-dimensional arrangement of atoms and molecules within the crystal lattice of these different forms. researchgate.net

PXRD is used to identify and differentiate between these polymorphs by their unique diffraction patterns. researchgate.net For example, the diffraction peaks of GBA-K Form II differ from those of Form I. researchgate.net Furthermore, PXRD can be used to monitor phase transformations. For instance, it has been shown that GBA-K Form II can transform to Form I after a sorption and desorption cycle. rsc.org The analysis of XRD patterns of glibenclamide in formulations can also reveal its physical state, such as whether it is crystalline or has been rendered amorphous, which can affect its dissolution behavior. mdpi.com

Calorimetric Methods for Thermal Analysis and Stability (Research Context)

Calorimetric methods are instrumental in the pre-formulation and formulation stages of pharmaceutical development to assess the thermal properties and stability of a drug substance, both alone and in the presence of excipients.

Differential Scanning Calorimetry (DSC) is a thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. In glibenclamide research, DSC is frequently employed to determine its melting point, assess its crystalline nature, and investigate potential interactions with excipients in various formulations. nih.govnih.gov

Pure glibenclamide typically exhibits a sharp endothermic peak corresponding to its melting point. For instance, studies have reported the melting point of pure glibenclamide to be around 174°C to 176.6°C, indicating its crystalline state. nih.govinnovareacademics.in When glibenclamide is formulated with excipients, changes in the position, shape, or enthalpy of this melting peak can signify interactions or alterations in the drug's physical state. nih.gov

A significant decrease in the height of the glibenclamide peak in a formulation can suggest a lower concentration of the drug or its partial dissolution in the formulation's components. nih.gov The absence of the glibenclamide endothermic peak in solid dispersions suggests that the drug may have been converted to an amorphous state, which can be inhibited from recrystallizing by polymers like HPMC and PVP through hydrogen bonding. innovareacademics.in

DSC has been used to evaluate the compatibility of glibenclamide with various excipients. For example, one study used DSC to analyze mixtures of glibenclamide with excipients like natrosol, stearic acid, sorbitol, and cross-linked polyvinylpyrrolidone (B124986). nih.gov The degree of interaction was determined by the differences in the melting peak temperature and enthalpy of glibenclamide in the mixtures compared to the pure drug. nih.gov Another study observed a shift in the melting peak of glibenclamide from 174.7°C to 168.7°C when mixed with magnesium stearate, indicating a notable interaction. researchgate.net

Table 1: DSC Thermal Analysis Data for Glibenclamide and its Mixtures

Sample Onset Temperature (°C) Peak Temperature (°C) Enthalpy (ΔH) (J/g) Reference
Pure Glibenclamide 171.6 174.7 92.1 researchgate.net
Glibenclamide:Starch 172.3 174.6 38.4 researchgate.net
Glibenclamide:Lactose (B1674315) 168.9 173.0 26.2 researchgate.net
Glibenclamide:Magnesium Stearate - 168.7 - researchgate.net

Data sourced from a thermoanalytical study of glibenclamide and excipients. researchgate.net

These findings highlight the utility of DSC in characterizing the solid-state properties of glibenclamide and its formulations, providing crucial information for formulation development and stability assessment.

Electrophysiological Techniques for Ion Channel Function

Electrophysiological techniques are vital for studying the function of ion channels, such as the ATP-sensitive potassium (K-ATP) channels that glibenclamide targets. These methods allow for direct measurement of ion channel activity and how it is modulated by compounds like glibenclamide.

Patch-clamp recording is a powerful electrophysiological technique that allows for the study of ion channels in living cells. This method can be used in various configurations, including whole-cell and single-channel modes, to measure the electrical currents flowing through ion channels.

In the context of glibenclamide research, patch-clamp recordings are used to investigate its inhibitory effects on K-ATP channels. For example, in the conventional whole-cell configuration, glibenclamide has been shown to suppress levcromakalim-induced K-ATP currents in a concentration-dependent manner. nih.gov One study on pig proximal urethra smooth muscle cells found that glibenclamide inhibited these currents with an inhibitory constant (Ki) of 175 nM. nih.gov

Interestingly, the sensitivity of K-ATP channels to glibenclamide can be influenced by intracellular factors and the specific patch-clamp technique used. When the pipette solution contained 1 mM uridine (B1682114) 5'-diphosphate (UDP), the Ki for glibenclamide inhibition shifted to 640 nM. nih.gov Furthermore, using the nystatin-perforated patch technique, which helps preserve the intracellular environment, glibenclamide inhibited K-ATP currents at two distinct sites with high and low affinities (Ki1 = 10 nM and Ki2 = 9 µM, respectively). nih.gov These results suggest that cytosolic factors can modify the sensitivity of the channel to glibenclamide. nih.gov

Single-channel recordings provide a more detailed view of ion channel behavior. Studies have used inside-out patch-clamp electrophysiology to measure the sensitivity of K-ATP channels to ATP inhibition and MgADP activation in the presence of glibenclamide. rupress.org These experiments have been crucial in understanding the mechanisms of gain-of-function mutations in the SUR2 subunit of the K-ATP channel associated with Cantú syndrome. rupress.org For some mutations, the sensitivity to ATP inhibition was similar to wild-type channels, but activation by MgADP was significantly enhanced. rupress.org For other mutations, there was a decreased sensitivity to inhibition by both ATP and glibenclamide. rupress.org

Rubidium (86Rb+) efflux assays are a common method to assess the activity of potassium channels in a population of cells. Since 86Rb+ is a radioactive isotope that can pass through potassium channels, its efflux from pre-loaded cells serves as a reliable indicator of channel activity.

These assays are frequently used to study the effects of glibenclamide on K-ATP channels. nih.govcaymanchem.com Glibenclamide is known to inhibit 86Rb+ efflux from pancreatic β-cells, with a half-maximal inhibition (K0.5) value reported to be as low as 0.06 nM in RINm5F cells. caymanchem.com In studies on mouse pancreatic β-cells, glibenclamide at a concentration of 0.1 µM was shown to reduce the ouabain-resistant 86Rb+ influx, while a 1 µM concentration transiently decreased the 86Rb+ efflux rate. nih.gov

Macroscopic 86Rb+ efflux assays have also been employed to demonstrate that mutations in the ABCC9 gene (which codes for the SUR2 subunit of the K-ATP channel) associated with Cantú syndrome lead to overactive K-ATP channels. rupress.org These assays, in conjunction with patch-clamp studies, have helped to elucidate the different mechanisms underlying this gain-of-function, including decreased ATP inhibition and enhanced MgADP activation. rupress.org

The general procedure for an 86Rb+ efflux assay involves incubating cells with 86RbCl, followed by washing and measuring the amount of 86Rb+ released from the cells over time in the presence or absence of a test compound like glibenclamide. semanticscholar.org The rate of efflux is then calculated and used to determine the activity of the potassium channels.

Patch-Clamp Recordings (e.g., whole-cell, single-channel)

Radiometric Binding Assays for Receptor Affinity

Radiometric binding assays are a fundamental tool in pharmacology for determining the affinity of a ligand for its receptor. merckmillipore.comrevvity.com These assays utilize a radiolabeled form of a ligand to quantify its binding to a target receptor, often in cell membranes or tissue homogenates.

For glibenclamide, these assays are crucial for characterizing its interaction with the sulfonylurea receptor (SUR) subunit of the K-ATP channel. nih.gov In these experiments, [3H]-glibenclamide is commonly used as the radioligand. The assay measures the amount of [3H]-glibenclamide that binds specifically to the SUR. Non-specific binding is determined by adding a high concentration of an unlabeled competitor, such as unlabeled glibenclamide or another high-affinity ligand like P1075 for SUR2. nih.gov

Studies have shown that glibenclamide binds with high affinity to the SUR1 subtype found in pancreatic β-cells, with a dissociation constant (Kd) reported to be 0.3 nM in microsomes from RINm5F cells. caymanchem.com The binding of glibenclamide to SUR subtypes is allosterically modulated by adenine (B156593) nucleotides like ATP and ADP. nih.gov For instance, MgATP inhibits glibenclamide binding to SUR1 and certain SUR2 mutants. nih.gov The inhibition curve for SUR1 is biphasic, suggesting two binding sites or states with different affinities for ATP. nih.gov

Co-expression of the Kir6.2 pore-forming subunit with the SUR subunit can reduce both the potency and efficacy of ATP in inhibiting glibenclamide binding, particularly for the Kir6.2/SUR1 channel complex. nih.gov These findings from radiometric binding assays provide valuable insights into the molecular pharmacology of glibenclamide and its interaction with its target receptor under different physiological conditions.

Table 2: Glibenclamide Binding Affinity and Inhibition

Receptor/Cell Type Assay Type Ligand Parameter Value Reference
SUR1 (linked to Kir6.2) Inhibition Glibenclamide IC50 4.3 nM caymanchem.com
RINm5F pancreatic β-cell microsomes Binding Glibenclamide Kd 0.3 nM caymanchem.com
Intact RINm5F cells 86Rb+ efflux Glibenclamide K0.5 0.06 nM caymanchem.com
SUR1 [3H]-glibenclamide binding MgATP IC50 (high affinity) 4.7 µM nih.gov
SUR1 [3H]-glibenclamide binding MgATP IC50 (low affinity) 1300 µM nih.gov
SUR2A(Y1206S) [3H]-glibenclamide binding MgATP IC50 5-10 µM nih.gov
SUR2B(Y1206S) [3H]-glibenclamide binding MgATP IC50 5-10 µM nih.gov

This table summarizes key binding affinity and inhibition data for glibenclamide from various studies.

Solubility and Dissolution Rate Enhancement Methodologies

Glibenclamide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility. innovareacademics.inmaxwellsci.com This poor aqueous solubility can limit its dissolution rate and, consequently, its oral bioavailability. maxwellsci.comimpactfactor.org Therefore, various techniques have been investigated to enhance the solubility and dissolution rate of glibenclamide.

Several approaches have been explored, including physical and chemical modifications. Physical modifications aim to increase the surface area of the drug or change its physical state. These include:

Particle size reduction: Decreasing the particle size increases the surface area available for dissolution. nih.gov

Solid dispersions: This technique involves dispersing the drug in an inert carrier or matrix at the solid state. innovareacademics.in Solid dispersions of glibenclamide with hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and polyvinylpyrrolidone (PVP) have been shown to significantly increase its solubility and dissolution rate. innovareacademics.inresearchgate.net The mechanism is thought to involve a reduction in drug particle size, conversion to an amorphous state, and improved wettability. innovareacademics.in One study found that a solid dispersion with a glibenclamide:PVP:HPMC ratio of 1:3:6 increased solubility 20-fold and improved the dissolution rate from 19.9% to 99% in 60 minutes. innovareacademics.inresearchgate.net

Surface Solid Dispersion (SSD): In this method, the drug is solubilized with surfactants or polymers and then adsorbed onto the surface of very fine carriers, such as Avicel PH 102, to increase its surface area. maxwellsci.com

Liquisolid technique: This involves dissolving the drug in a non-volatile solvent and then adsorbing the solution onto a carrier material. nih.gov

Co-grinding: This method involves grinding the drug with a carrier, which can lead to a reduction in particle size and an increase in the dissolution rate. Combining co-grinding with the liquisolid technique (liquiground) has been shown to be effective in enhancing the dissolution of glibenclamide. nih.gov

Co-crystallization: This involves forming a crystalline structure composed of the active pharmaceutical ingredient (glibenclamide) and a co-former, such as oxalic acid. impactfactor.org Co-crystals of glibenclamide with oxalic acid have demonstrated increased solubility and dissolution rates. impactfactor.org

Chemical modifications include:

Salt formation: Creating a salt of the drug, such as glibenclamide potassium, can improve its solubility. nih.govresearchgate.net Novel salts of glibenclamide, including sodium, potassium, and ammonium (B1175870) salts, have been synthesized and studied for their aqueous solubility and stability. researchgate.net

These methodologies aim to overcome the dissolution-rate-limited absorption of glibenclamide, potentially leading to improved therapeutic efficacy.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Glibenclamide
Levcromakalim
Uridine 5'-diphosphate (UDP)
Nystatin
ATP (Adenosine triphosphate)
MgADP (Magnesium adenosine (B11128) diphosphate)
Hydroxypropyl methylcellulose (HPMC)
Polyvinylpyrrolidone (PVP)
Natrosol
Stearic acid
Sorbitol
Cross-linked polyvinylpyrrolidone
Magnesium stearate
Rubidium (86Rb+)
Ouabain
P1075
Avicel PH 102
Oxalic acid
Glibenclamide sodium
Glibenclamide ammonium
Kir6.2
SUR1 (Sulfonylurea receptor 1)
SUR2 (Sulfonylurea receptor 2)

Cocrystallization Approaches (e.g., with coformers like oxalic acid, caffeic acid)

Cocrystallization is a technique used to enhance the physicochemical properties of an API by combining it with a benign coformer molecule in a specific stoichiometric ratio within a new crystal lattice. This approach has been successfully applied to glibenclamide to improve its solubility and dissolution characteristics. innovareacademics.inresearchgate.net

Researchers have prepared novel cocrystals of glibenclamide and caffeic acid using the solvent evaporation method. innovareacademics.inresearchgate.net The selection of caffeic acid as a suitable coformer was guided by the pKa difference between the drug and the coformer, which fell within the optimal range of 0 to 1. innovareacademics.in Characterization of the resulting cocrystals provided strong evidence of a new solid phase formation:

Fourier-Transform Infrared Spectroscopy (FTIR): Analysis of the FTIR spectra revealed shifts in the characteristic peaks of the sulfonamide group (S=O) in glibenclamide and the hydroxyl (OH) group in caffeic acid. innovareacademics.inscilit.net These shifts are indicative of hydrogen bond formation between the drug and the coformer, which is the fundamental interaction in the cocrystal structure. innovareacademics.inscilit.net

Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM): Thermal analysis showed that the melting point of the cocrystal was distinct from the individual melting points of pure glibenclamide and caffeic acid, confirming the creation of a new crystalline entity. innovareacademics.inresearchgate.net

X-Ray Diffraction (XRD): The XRD pattern of the cocrystal displayed unique diffraction peaks at different angles and with higher intensity compared to the pure components, which signifies a new and different crystalline structure. researchgate.net

Scanning Electron Microscopy (SEM): SEM images showed that the cocrystals possessed a well-defined crystalline morphology, which was different from the irregular shapes of the pure drug and coformer. researchgate.net

Crucially, these cocrystals demonstrated a significantly enhanced dissolution rate when compared to the pure drug. innovareacademics.inresearchgate.net Other coformers, including oxalic acid, have also been explored using methods like solvent drop grinding to achieve similar enhancements. innovareacademics.inresearchgate.net

Solid Dispersion Techniques for Enhanced Dissolution

Solid dispersion is a widely used technique to improve the dissolution rate and bioavailability of poorly soluble drugs. pharmaerudition.org The method involves dispersing the drug in an inert, hydrophilic carrier at the solid-state. nih.gov This process can lead to particle size reduction, improved wettability, and, most importantly, the conversion of the drug from a crystalline to a more soluble amorphous state. nih.govscilit.com

Several solid dispersion techniques have been investigated for glibenclamide:

Solvent Evaporation: This common method involves dissolving both the drug and a carrier in a suitable solvent, which is then evaporated to leave a solid residue. pharmaerudition.orgfarmaciajournal.com Carriers such as Polyethylene Glycol (PEG 6000), Polyvinylpyrrolidone (PVP K30), mannitol, and modified natural gums (locust bean gum, guar (B607891) gum) have been used. pharmaerudition.orgfarmaciajournal.com Solid dispersions with PVP K30 (1:10 drug-to-carrier ratio) and PEG 6000 (1:5 ratio) showed a twofold increase in dissolution at 15 minutes compared to pure glibenclamide. pharmaerudition.org

Fusion Method: In this technique, the drug and carrier are melted together and then rapidly cooled and solidified. pharmaerudition.org The hardened mass is then pulverized. pharmaerudition.org This method has been used with carriers like PEG 6000, sorbitol, and urea. pharmaerudition.org

Supercritical Fluid Solvent-Antisolvent (SCF-SAS) Technique: This is a more advanced method where supercritical carbon dioxide is used as an antisolvent. nih.govscilit.com Studies comparing SCF-SAS with conventional solvent evaporation for preparing glibenclamide solid dispersions with carriers like HPMC, PEG 6000, and Poloxamer 407 found that the SCF-SAS technique produced formulations with superior dissolution performance. nih.govscilit.com This is attributed to the enhanced plasticization of the polymers by the supercritical fluid, which increases the diffusion of the drug into the carrier matrix and more effectively reduces drug crystallinity. nih.gov

Analytical characterization using XRD and DSC consistently shows a reduction in the intensity of or the complete disappearance of glibenclamide's characteristic crystalline peaks in the solid dispersions, confirming a partial or complete transformation to an amorphous state. scilit.comfarmaciajournal.com

TechniqueCarriers Used with GlibenclamideKey Finding
Solvent Evaporation PEG 6000, PVP K30, Mannitol, Sorbitol, Citric Acid, Urea, Modified Natural Gums pharmaerudition.orgfarmaciajournal.comUp to a 2x higher dissolution rate compared to pure drug. pharmaerudition.org
Fusion Method PEG 6000, Sorbitol, Mannitol, PVP K30, Urea, Citric Acid pharmaerudition.orgShowed enhancement of dissolution rate compared to pure drug. pharmaerudition.org
SCF-SAS HPMC, PEG 6000, Poloxamer 407 nih.govscilit.comProduced formulations with higher dissolution performance than solvent evaporation. nih.govscilit.com

Liquisolid and Co-grinding Technologies

To further enhance the dissolution of glibenclamide, researchers have explored combining liquisolid and co-grinding technologies in a novel approach termed the "liquiground technique". nih.govnih.gov The conventional liquisolid technique involves dissolving the drug in a non-volatile liquid solvent and then converting this liquid medication into a dry, free-flowing, and compressible powder by blending with selected carrier and coating materials. scione.com

However, studies revealed that the classic liquisolid technique alone did not produce a significant improvement in the dissolution profile of glibenclamide compared to conventional tablets. nih.govresearchgate.net The major breakthrough came from integrating a particle size reduction step. nih.gov

The liquiground technique involves the following:

Dispersing glibenclamide in a liquid vehicle such as PEG200. nih.gov

Co-grinding the resulting liquid medication, for instance, by using a ball mill. This step effectively reduces the drug particle size down to the nanometer range (e.g., 637 nm). nih.gov

Adsorbing the nano-suspension onto a carrier material like Avicel or lactose to form the final liquisolid powder. nih.gov

This combination proved highly effective, with the size reduction achieved by co-grinding being the critical factor in enhancing the dissolution rate of glibenclamide, far more so than the liquisolid implementation by itself. nih.govnih.gov Characterization by XRD and DSC showed no significant changes in crystallinity or complex formation, indicating that the dissolution enhancement was primarily due to the dramatically increased surface area of the nano-sized drug particles. nih.govresearchgate.net

Polymorphism and Hydration Stability Studies of Glibenclamide Salts

The formation of salts is a primary strategy to improve the solubility of poorly soluble acidic or basic drugs. Research into glibenclamide salts has revealed the existence of polymorphism, where a compound exists in multiple crystalline forms, each with distinct physicochemical properties. rsc.orgresearchgate.net Studies on glibenclamide potassium (GBA-K) salt have been particularly insightful. rsc.orgresearchgate.net

This compound has been shown to exist in at least two forms: an anhydrous form (Form I) and a hydrate form (Form II). rsc.orgresearchgate.netmedchemexpress.com These different solid-state forms exhibit significant differences in solubility and stability.

Solubility: The potassium salts of glibenclamide demonstrate markedly higher solubility compared to the pure drug. rsc.orgresearchgate.net Specifically, GBA-K forms I and II showed a dramatic increase in solubility, highlighting the potential of salt formation to overcome one of the drug's main limitations. rsc.orgresearchgate.net

Compound/FormSolubility Enhancement vs. Pure Glibenclamide
Glibenclamide Potassium (GBA-K) Forms I & II 77-fold increase in water rsc.orgresearchgate.net
Glibenclamide Potassium (GBA-K) Forms I & II 33-fold increase in phosphate (B84403) buffer (pH 7) rsc.orgresearchgate.net

Hydration Stability: The stability of different polymorphic and hydrated forms is critical for formulation development and storage. Dynamic Vapor Sorption (DVS) studies are used to assess how these forms behave under varying humidity conditions. rsc.org

For the glibenclamide potassium salts, DVS analysis showed that GBA-K Form I (anhydrous) gained about 6.2% water at 90% relative humidity (RH), while Form II (hydrate) gained 4.9%. researchgate.net Both forms released the adsorbed water upon desorption. researchgate.net A crucial finding was that GBA-K Form II is less stable; it undergoes a phase transition, converting to the anhydrous Form I after a cycle of sorption and desorption. rsc.orgresearchgate.net This transformation suggests that the water molecules in the hydrate form (Form II) are loosely bound. researchgate.net In contrast, other glibenclamide salts, like the sodium and ammonium salts, showed reversible water sorption without such phase changes. rsc.org This instability of the hydrated potassium salt form under certain environmental conditions is a critical consideration for pharmaceutical manufacturing and storage.

Theoretic and Computational Studies

Molecular Dynamics Simulations of Glibenclamide-Channel Complexes

Molecular dynamics (MD) simulations have been instrumental in revealing the dynamic nature of the interaction between glibenclamide and the ATP-sensitive potassium (KATP) channel. acs.orgpnas.org These channels are hetero-octameric complexes composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. acs.orgpnas.orgelifesciences.org Glibenclamide exerts its inhibitory effect by binding to the SUR1 subunit. acs.orgelifesciences.org

Cryo-electron microscopy (cryo-EM) structures of the KATP channel have provided static snapshots of the glibenclamide binding pocket, located within the transmembrane domain of the SUR1 subunit's ABC core. elifesciences.orgresearchgate.net MD simulations complement this structural data by introducing the dimension of time, allowing researchers to observe the conformational dynamics of the glibenclamide-channel complex. acs.orgpdbj.org These simulations have shown that glibenclamide binding stabilizes an inward-facing conformation of the SUR1 subunit, which is thought to prevent the conformational changes required for channel opening. elifesciences.orgelifesciences.org

Simulations have also highlighted the flexibility of glibenclamide within its binding site and the dynamic network of interactions it forms with surrounding amino acid residues. elifesciences.orgresearchgate.net For instance, studies have identified key residues in both the transmembrane domains (TMDs) and cytosolic loops of SUR1 that are crucial for high-affinity glibenclamide binding. researchgate.netresearchgate.net Furthermore, MD simulations have been used to investigate how the binding of other ligands, such as ATP and ADP, at different sites on the channel complex can allosterically modulate the glibenclamide binding pocket and its inhibitory effect. pnas.orgbiorxiv.org The dynamic interplay between glibenclamide, the N-terminal domain of Kir6.2, and the SUR1 subunit is a key area of investigation, as this interaction is believed to be central to the mechanism of channel inhibition. acs.orgelifesciences.org

Table 1: Key Protein Subunits and Domains in Glibenclamide-KATP Channel Interactions

Subunit/Domain Function in Glibenclamide Interaction Source
SUR1 Regulatory subunit of the KATP channel to which glibenclamide directly binds. acs.orgelifesciences.org acs.orgelifesciences.org
Kir6.2 Pore-forming subunit of the pancreatic KATP channel. acs.orgpnas.org acs.orgpnas.org
Transmembrane Domains (TMDs) of SUR1 Form the binding pocket for glibenclamide. elifesciences.orgelifesciences.orgresearchgate.net elifesciences.orgelifesciences.orgresearchgate.net
Nucleotide-Binding Domains (NBDs) of SUR1 Bind ATP/ADP, allosterically influencing channel activity and glibenclamide binding. acs.orgelifesciences.org acs.orgelifesciences.org
Kir6.2 N-terminus (KNt) Interacts with the SUR1 binding pocket, playing a role in channel gating and modulation by glibenclamide. acs.orgelifesciences.org acs.orgelifesciences.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For glibenclamide and its analogs, QSAR studies have been employed to understand the structural features essential for their inhibitory activity on KATP channels and to guide the design of new, potentially more effective or selective, sulfonylurea derivatives. nih.govresearchgate.net

These studies typically involve generating a dataset of glibenclamide analogs with varying structural modifications and their corresponding biological activities, such as their ability to displace radiolabeled glibenclamide from its binding site. researchgate.net Various molecular descriptors, which quantify different physicochemical properties of the molecules (e.g., steric, electronic, and hydrophobic properties), are then calculated. pku.edu.cnredalyc.orgscielo.org.co Statistical methods, such as multiple linear regression, are used to build a mathematical model that relates these descriptors to the observed biological activity. nih.gov

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to series of sulfonylureas. researchgate.netpku.edu.cn These studies have generated 3D contour maps that visualize the regions around the molecule where modifications would likely enhance or diminish activity. pku.edu.cn Such models have indicated that steric and lipophilic properties are often major determinants of binding affinity for glibenclamide analogs, while the contribution of electrostatic properties may be less significant. researchgate.net QSAR models can serve as predictive tools to estimate the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process. pku.edu.cnnih.gov

Table 2: Examples of Descriptors Used in QSAR Studies of Sulfonylureas

Descriptor Type Description Relevance to Glibenclamide Activity Source
Steric Describes the size and shape of the molecule. Influences the fit of the molecule into the binding pocket of the SUR1 receptor. researchgate.netpku.edu.cn researchgate.netpku.edu.cn
Electronic Quantifies the electronic properties, such as charge distribution and dipole moment. Affects interactions with polar residues in the binding site. pku.edu.cnredalyc.org pku.edu.cnredalyc.org
Hydrophobic/Lipophilic Measures the tendency of a molecule to dissolve in fats, oils, or lipids. Important for crossing cell membranes and for hydrophobic interactions within the binding pocket. researchgate.net researchgate.net
Topological Numerical descriptors derived from the 2D representation of the molecule. Can correlate with overall molecular properties and biological activity. researchgate.net researchgate.net
H-bond Acceptor/Donor Identifies the potential for hydrogen bonding. Crucial for specific interactions with amino acid residues in the target protein. pku.edu.cn pku.edu.cn

In Silico Screening for Novel Ligands

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are likely to bind to a specific drug target. ohsu.edunih.gov This approach has been applied to the glibenclamide binding site on the SUR1 subunit of the KATP channel to discover novel modulators with potentially improved properties, such as higher potency or greater isoform selectivity. ohsu.edufrontiersin.org

The process typically starts with a high-resolution 3D structure of the target protein, often obtained from cryo-EM or X-ray crystallography. elifesciences.orgohsu.edu This structure is then used to define a virtual binding pocket. Large databases of compounds are computationally "docked" into this site, and scoring functions are used to estimate the binding affinity of each compound. tandfonline.comoamjms.eu Compounds that receive favorable scores are considered "hits" and can be selected for further experimental testing. tandfonline.com

This strategy has been used not only to find new inhibitors but also to identify pharmacological chaperones—small molecules that can rescue the function of mutant KATP channels that are misfolded and trapped within the cell. frontiersin.orgelifesciences.org By identifying compounds that bind to the glibenclamide pocket, researchers aim to stabilize the channel structure and promote its proper trafficking to the cell surface. elifesciences.orgelifesciences.org Virtual screening can significantly accelerate the early stages of drug discovery by prioritizing a smaller, more manageable number of compounds for synthesis and biological evaluation, thus saving time and resources compared to traditional high-throughput screening methods. nih.govtaylorfrancis.com

Future Directions and Emerging Research Avenues for Glibenclamide Potassium Salt

Development of Highly Selective Ion Channel Modulators Based on Glibenclamide Scaffold

The glibenclamide molecule serves as a foundational structure, or scaffold, for developing new, more selective ion channel modulators. The primary goal is to create compounds that can target specific subtypes of ion channels, potentially offering more precise therapeutic effects.

Research has shown that KATP channels in different tissues, such as the pancreas, heart, and skeletal muscle, have varying sensitivities to glibenclamide. mdpi.com For instance, pancreatic KATP channels (Kir6.2/SUR1) are significantly more sensitive to glibenclamide than their cardiac counterparts (Kir6.2/SUR2A). mdpi.com This inherent difference in sensitivity provides a basis for designing derivatives with improved tissue or channel subtype selectivity. The development of photo-switchable sulfonylureas, inspired by drugs like glimepiride, represents an innovative approach to control insulin (B600854) release with light, hinting at the potential for creating highly controllable modulators based on the sulfonylurea scaffold. acs.org

The challenge lies in modifying the glibenclamide structure to enhance affinity for one channel subtype while reducing it for others. This involves exploring the structure-activity relationships of the sulfonylurea binding site on the SUR subunits of the KATP channel. acs.orgscienceopen.com The development of such selective modulators is a key focus in fields like cardiology, where non-selective KATP channel blockade can be undesirable, and in neurology for targeting specific neuronal channels. oup.comnumberanalytics.com The biaryl sulfonamide motif, found in glibenclamide, has been identified as a promising scaffold for developing new excitability-reducing pharmaceuticals that can act on various voltage-gated ion channels. researchgate.net

Compound/ScaffoldTarget Channel/ReceptorResearch Focus
Glibenclamide DerivativesKATP Channel Subtypes (e.g., SUR1, SUR2A)Achieving tissue-selective modulation (e.g., pancreas vs. heart). mdpi.comoup.com
Photo-switchable Sulfonylureas (e.g., JB253)KATP Channel (Kir6.2/SUR1)Light-controlled modulation of channel activity for precise insulin release. acs.org
Biaryl Sulfonamide MotifVoltage-gated K+ (Kv) channelsDevelopment of new excitability-reducing drugs for neurological applications. researchgate.net

Exploration of Novel Mechanisms Beyond KATP Channel Blockade

Recent investigations have revealed that glibenclamide's biological activities may not be exclusively due to KATP channel inhibition. Researchers are uncovering novel, or "non-canonical," mechanisms that could explain some of its other effects.

One significant area of research is glibenclamide's influence on the NLRP3 inflammasome , a protein complex involved in inflammation. Studies suggest that glibenclamide can inhibit the NLRP3 inflammasome, which may contribute to its protective effects in inflammatory conditions. nih.govnih.gov This action appears to be independent of its KATP channel blocking activity.

Another emerging mechanism involves autophagy , the cellular process of degrading and recycling damaged components. Research on alpha-1-antitrypsin deficiency has shown that glibenclamide can enhance the autophagic degradation of misfolded proteins. plos.org This effect may be mediated through targets like the ABC transporter MRP1, which has not been previously linked to autophagy regulation. plos.org

Furthermore, glibenclamide has been shown to interact with other ion channels and transporters. At higher concentrations, it can inhibit cystic fibrosis transmembrane conductance regulator (CFTR) Cl− channels and other types of chloride channels in cardiac myocytes. ahajournals.org It also interacts with P-glycoprotein, an ATP-binding cassette (ABC) transporter. medchemexpress.com In non-small cell lung carcinoma (NSCLC), glibenclamide has been found to target the SUR1 receptor to inhibit p70S6K activity and upregulate the tumor suppressor KLF4, demonstrating a potential anticancer mechanism. nih.gov

Novel MechanismAssociated Target/PathwayResearch Finding
Inflammasome InhibitionNLRP3 InflammasomeGlibenclamide reduces inflammation by inhibiting the activation of the NLRP3 inflammasome. nih.govnih.gov
Autophagy InductionABC Transporters (e.g., MRP1)Promotes the degradation of misfolded proteins through a non-canonical autophagy pathway. plos.org
Chloride Channel InhibitionCFTR, Swelling-activated Cl- channelsAt higher concentrations, glibenclamide blocks various cardiac chloride channels. ahajournals.org
Anticancer Signalingp70S6K, KLF4In NSCLC, glibenclamide inhibits tumor growth by modulating p70S6K and KLF4 expression via SUR1. nih.gov

Repurposing Glibenclamide as a Research Tool for Non-Metabolic Pathophysiology

The known mechanisms of glibenclamide, both canonical and novel, make it a valuable pharmacological tool for studying diseases beyond diabetes. This repurposing allows researchers to probe the roles of KATP channels and other glibenclamide-sensitive pathways in various pathophysiological processes.

In oncology research , glibenclamide is being investigated for its effects on cancers like non-small cell lung carcinoma (NSCLC). nih.gov Studies have shown that targeting the SUR1 subunit with glibenclamide can suppress tumor cell growth, progression, and migration. nih.gov It is also being explored in the context of inflammation-related lung tumor development. nih.gov

In the field of neuroscience , glibenclamide is used to study the role of KATP channels and the SUR1-TRPM4 channel in conditions like cerebral edema following brain injury. researchgate.net Although clinical efficacy in some areas remains under investigation, its ability to block these channels provides a way to explore their contribution to neurological damage. researchgate.netplos.org

Research into infectious diseases has also found a use for glibenclamide. For example, it has been identified as a potential agent against Trypanosoma cruzi, the parasite that causes Chagas disease, by inhibiting enzymes in the parasite's metabolism. mdpi.com Additionally, glibenclamide is being studied for its potential anti-aging properties, with one study showing it extended the lifespan and reduced frailty in aged mice. nad.com In ophthalmology, non-hypoglycemic doses of glibenclamide have been shown to reduce damage in a rat model of diabetic retinopathy, suggesting a protective role independent of glucose lowering. mdpi.comresearchgate.net

Research AreaPathophysiologyUse of Glibenclamide as a Research Tool
OncologyNon-Small Cell Lung CarcinomaTo probe the role of SUR1 as a tumor enhancer and a therapeutic target. nih.gov
NeurologyCerebral EdemaTo investigate the function of the SUR1-TRPM4 channel in brain injury. researchgate.net
Infectious DiseaseChagas DiseaseTo explore non-canonical targets like dihydrofolate reductase-thymidylate synthase in Trypanosoma cruzi. mdpi.com
AgingCellular Senescence, FrailtyTo study pathways involved in aging and lifespan extension. nad.com
OphthalmologyDiabetic RetinopathyTo investigate neuroprotective mechanisms in the retina, independent of glycemic control. mdpi.comresearchgate.net

Advanced Analytical Techniques for Mechanistic Insights in Complex Biological Systems

Understanding the multifaceted actions of glibenclamide requires sophisticated analytical methods. Modern techniques are being employed to detect the compound in biological samples with high sensitivity and to elucidate its complex interactions within cellular systems.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for quantifying glibenclamide in complex matrices like plasma and cerebrospinal fluid. plos.orgnih.gov Highly sensitive LC-MS/MS methods have been developed to achieve low limits of quantification, which is crucial for studying the drug's distribution and pharmacokinetics, especially its limited transport across the blood-brain barrier. plos.org Various ionization techniques, such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), are used in conjunction with mass spectrometry for robust analysis. nih.govtandfonline.com

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is another widely used method for the determination of glibenclamide, particularly in pharmaceutical formulations and for stability-indicating assays. ajrconline.orgdergipark.org.tr These methods are valued for their high separation efficiency. tandfonline.com

Electro-analytical methods , such as conductometric and potentiometric techniques, have been used to study the transport of glibenclamide across model biological membranes. academicjournals.org These studies provide insights into the passive diffusion and membrane interaction characteristics of the drug.

More advanced screening and identification methods are also emerging. Affinity selection-mass spectrometry (ASMS) is a powerful tool for identifying direct binding partners of a compound from a complex mixture of proteins, which can help in discovering novel targets. frontiersin.org Furthermore, techniques like high-throughput electrophysiological screening are used to test the effects of glibenclamide derivatives on a wide array of ion channels, accelerating the discovery of more selective modulators. researchgate.net

Analytical TechniqueApplication in Glibenclamide ResearchKey Findings/Capabilities
LC-MS/MSQuantification in biological fluids (plasma, CSF). plos.orgnih.govHigh sensitivity and specificity for pharmacokinetic and biodistribution studies. plos.org
HPLC-UVDetermination in pharmaceutical dosage forms and dissolution studies. ajrconline.orgdergipark.org.trRobust and efficient for quality control and formulation development. ajrconline.org
Electro-analytical MethodsStudying transport across model lipid membranes. academicjournals.orgProvides data on membrane permeability and interaction parameters. academicjournals.org
High-Throughput ScreeningScreening compound libraries against various ion channels. researchgate.netfrontiersin.orgIdentifies new ion channel modulators and their selectivity profiles. researchgate.net
Affinity Selection-MSIdentification of direct molecular targets. frontiersin.orgEnables discovery of novel protein binding partners beyond KATP channels. frontiersin.org

Compound and Drug Names Mentioned

NameClass/Type
Glibenclamide (Glyburide)Sulfonylurea, KATP channel inhibitor
GliquidoneSulfonylurea
GlipizideSulfonylurea
GliclazideSulfonylurea
GlimepirideSulfonylurea
TolbutamideSulfonylurea
DiazoxideKATP channel opener
PinacidilKATP channel opener
CromakalimKATP channel opener
NicorandilKATP channel opener
MetforminBiguanide
VildagliptinDPP-4 inhibitor
BenznidazoleAntichagasic drug
JB253Photo-switchable sulfonylurea
A-317567ASIC3 modulator
RetigabineKv7.2 channel opener

Q & A

Q. What are the pharmacological mechanisms of glibenclamide potassium salt, and how should researchers design experiments to assess its effects on ATP-sensitive potassium (KATP) channels?

this compound inhibits KATP channels, which are critical in insulin secretion and cellular metabolism. To study its effects:

  • Use insulinoma cell lines (e.g., INS-1) for in vitro assays, measuring insulin secretion via ELISA under varying glucose concentrations .
  • For electrophysiological studies, employ patch-clamp techniques to quantify KATP current blockade at concentrations ranging from 10–500 nM .
  • Include positive controls (e.g., diazoxide, a KATP opener) and validate results with knockout models or siRNA-mediated channel suppression .

Q. How do the structural characteristics of this compound influence its solubility and stability in experimental settings?

this compound (GBA-K) exhibits polymorphism, with anhydrous (Form I) and hydrated (Form II) crystalline structures. Key considerations:

  • Solubility : Hydrated forms may exhibit reduced aqueous solubility compared to anhydrous forms. Pre-solubilize in DMSO (e.g., 10 mM stock) for in vitro studies .
  • Stability : Store lyophilized powder at –20°C under desiccation to prevent hydration. Characterize batches via X-ray crystallography or differential scanning calorimetry to confirm polymorphic form .
  • Bioavailability : Monitor salt dissociation in physiological buffers using ion-selective electrodes or LC-MS/MS to quantify free potassium ions .

Advanced Research Questions

Q. How can researchers resolve contradictions in glibenclamide’s reported efficacy in crossing the blood-brain barrier (BBB) for neurological applications?

Despite systemic administration achieving high plasma concentrations (>1 µM), glibenclamide fails to reach therapeutic levels in cerebrospinal fluid (CSF) or brain tissue . Methodological recommendations:

  • Use LC-MS/MS with pseudo-selected reaction monitoring (pSRM) for sensitive quantification (limit: 10 ng/mL) in CSF and brain homogenates .
  • Test BBB penetration in transgenic models (e.g., nV59M mice with neuron-specific KATP mutations) and employ intracerebroventricular (ICV) injection as a positive control .
  • Evaluate efflux transporters (e.g., P-glycoprotein) using inhibitors like elacridar, though prior studies show no significant impact on CSF levels .

Q. What experimental strategies mitigate batch-to-batch variability in this compound due to polymorphism?

Polymorphic forms (e.g., GBA-K Forms I and II) differ in hydration states and ligand geometry, affecting solubility and bioactivity . To ensure consistency:

  • Characterize batches using powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) to confirm crystallinity and hydration .
  • Standardize dissolution protocols: Pre-equilibrate hydrated forms in controlled humidity chambers (e.g., 25°C, 60% RH) before in vivo administration .
  • Include polymorphic stability data in supplementary materials, noting storage conditions and reconstitution timelines.

Q. Why does this compound fail to improve sepsis-induced organ damage in preclinical models, unlike non-selective KATP blockers?

In rat sepsis models, glibenclamide did not reduce inflammatory markers (TNF-α, IL-1β) or mortality, whereas tetraethylammonium (TEA) showed efficacy . Possible explanations:

  • Glibenclamide’s selectivity for SUR1-linked KATP channels may exclude critical vascular or immune cell targets affected by TEA .
  • Design dose-response studies comparing glibenclamide with pan-KATP blockers (e.g., tolbutamide) and assess off-target effects on mitochondrial KATP channels .

Q. How do mitochondrial KATP channels mediate glibenclamide’s effects on ischemia-reperfusion injury, and what models best capture this interaction?

Glibenclamide blocks mitochondrial KATP channels, abolishing the protective effects of ischemic preconditioning in renal and cardiac tissues . Experimental approaches:

  • Use isolated mitochondria from renal tubular cells to measure membrane potential (ΔΨm) and reactive oxygen species (ROS) production under hypoxia-reoxygenation .
  • Validate in vivo with renal artery clamping models, comparing wild-type and SUR2-knockout mice to dissect channel subtype contributions .

Q. Why does this compound not inhibit gastroprotective pathways in some models, despite its KATP blocking activity?

In gastric lesion studies, glibenclamide did not reverse the protective effects of Parkia platycepha extract, suggesting alternative pathways (e.g., nitric oxide signaling) may override KATP inhibition . Methodological adjustments:

  • Co-administer glibenclamide with NO synthase inhibitors (e.g., L-NAME) to isolate KATP-dependent mechanisms .
  • Use gastric mucosal voltage-clamp assays to directly measure KATP currents in parietal cells under treatment conditions .

Key Research Recommendations

  • Prioritize polymorphic characterization in preclinical studies to avoid confounding pharmacokinetic data .
  • Combine systemic and localized (e.g., ICV) administration in neurological models to bypass BBB limitations .
  • Explore mitochondrial KATP as a secondary target in ischemia-reperfusion injury .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.